molecular formula C7H8BrNS B1649667 4-[(2-Bromoethyl)sulfanyl]pyridine CAS No. 103057-15-4

4-[(2-Bromoethyl)sulfanyl]pyridine

Cat. No.: B1649667
CAS No.: 103057-15-4
M. Wt: 218.12
InChI Key: ZUXNSAWDSDMHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Bromoethyl)sulfanyl]pyridine is a versatile organosulfur building block with the CAS Number 103057-15-4 and a molecular weight of 218.11 g/mol . Its molecular formula is C7H8BrNS . The compound is a solid and features a pyridine ring linked via a sulfur-containing thioether bridge to a reactive bromoethyl group, as represented by the SMILES notation BrCCSC1=CC=NC=C1 . This structure makes it a highly valuable intermediate in medicinal chemistry and chemical biology research. The electron-deficient pyridine ring can act as a coordinating ligand or a hydrogen bond acceptor, while the bromoethyl moiety serves as a flexible alkylating agent . This enables researchers to utilize the compound in the synthesis of more complex molecules, such as heterocyclic compounds containing multiple ring systems, which are of significant interest in drug discovery programs . The compound is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103057-15-4

Molecular Formula

C7H8BrNS

Molecular Weight

218.12

IUPAC Name

4-(2-bromoethylsulfanyl)pyridine

InChI

InChI=1S/C7H8BrNS/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2

InChI Key

ZUXNSAWDSDMHQO-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1SCCBr

Canonical SMILES

C1=CN=CC=C1SCCBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-[(2-Bromoethyl)sulfanyl]pyridine: A Covalent Modifier for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(2-Bromoethyl)sulfanyl]pyridine, CAS number 2095409-94-0. While specific literature on this compound is limited, this document extrapolates its chemical properties, reactivity, and potential applications from the well-established chemistry of its constituent functional groups: the 4-thiopyridine moiety and the 2-bromoethyl thioether. The primary focus is on its potential as a cysteine-reactive covalent modifier for applications in drug discovery, including the development of targeted covalent inhibitors and bioconjugation strategies. This guide also outlines a plausible synthetic route, discusses safety and handling considerations, and provides hypothetical experimental protocols.

Introduction and Chemical Identity

This compound is a bifunctional organic compound that holds significant potential as a tool in chemical biology and drug discovery. Its structure combines a pyridine ring, a versatile scaffold in medicinal chemistry, with a reactive bromoethyl group, a known alkylating agent.[1] The hydrobromide salt is the commercially available form.

The pyridine nucleus is a common feature in many FDA-approved drugs and natural products, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[2][3] The thioether linkage and the terminal alkyl bromide are key to the molecule's reactivity, predisposing it to act as a covalent modifier of biological macromolecules.

Compound Properties

A summary of the known and predicted properties of this compound hydrobromide is presented in Table 1.

PropertyValueSource
CAS Number 2095409-94-0
Synonyms 4-((2-bromoethyl)thio)pyridine hydrobromide
Molecular Formula C₇H₉Br₂NS
Molecular Weight 299.03 g/mol
Physical Form Powder
InChI Key XKAFJHXHMSHGCY-UHFFFAOYSA-N
Predicted XlogP 2.1[4]

Synthesis and Reactivity: A Mechanistic Perspective

Proposed Synthesis: S-Alkylation of 4-Mercaptopyridine

The most logical approach to synthesize the target compound is through the nucleophilic substitution reaction between 4-mercaptopyridine and an excess of a 2-bromoethylating agent, such as 1,2-dibromoethane. The sulfur atom of 4-mercaptopyridine is a potent nucleophile, readily attacking the electrophilic carbon of the bromoalkane.[5]

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Conditions reactant1 4-Mercaptopyridine product This compound reactant1->product S-Alkylation (SN2) reactant2 1,2-Dibromoethane (Excess) reactant2->product base Base (e.g., NaH, K2CO3) base->reactant1 Deprotonation

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol:

  • Deprotonation: To a solution of 4-mercaptopyridine (1.0 eq) in an aprotic solvent (e.g., DMF or THF), add a suitable base such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq) at 0 °C. Stir for 30 minutes to form the thiolate.

  • Alkylation: Slowly add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the bromoethyl group. The bromine atom is a good leaving group, rendering the terminal carbon atom electrophilic and susceptible to nucleophilic attack via an S_N2 mechanism.[1] This makes the compound an effective alkylating agent.

Potential Applications in Drug Discovery and Chemical Biology

The ability of this compound to act as an alkylating agent opens up numerous possibilities for its application in drug discovery and chemical biology, primarily centered around its potential as a covalent modifier.

Covalent Inhibitors Targeting Cysteine

Targeted covalent inhibitors have emerged as a powerful strategy to drug proteins that are challenging for traditional non-covalent inhibitors.[6] These inhibitors form a stable covalent bond with a specific amino acid residue in the target protein, leading to prolonged and often irreversible inhibition.[7]

Cysteine, with its highly nucleophilic thiol group, is a common target for covalent inhibitors.[8][9] The bromoethyl moiety of this compound can act as a "warhead" that reacts with the thiol of a cysteine residue to form a stable thioether linkage.

Covalent_Modification_of_Cysteine cluster_reactants Reactants modifier This compound product Covalently Modified Protein modifier->product SN2 Reaction cysteine Cysteine Residue (in Protein) cysteine->product

Caption: Covalent modification of a cysteine residue.

The pyridine component of the molecule can serve as a scaffold for recognizing the target protein, providing specificity, while the bromoethyl group ensures covalent modification. This dual functionality makes it an attractive starting point for the development of novel covalent inhibitors.

Bioconjugation and Chemical Probes

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in biotechnology and pharmaceutical sciences.[10] this compound can be used as a bifunctional linker to conjugate with proteins or other biomolecules containing a free thiol group.[11] For instance, it could be used to attach small molecule drugs, fluorescent dyes, or other reporter groups to antibodies or other proteins.

Furthermore, this compound could be employed as a chemical probe for activity-based protein profiling (ABPP) to identify and study proteins with reactive cysteine residues within the proteome.[12]

Safety and Handling

4.1. Hazard Identification

The hydrobromide salt of this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is GHS07 (Exclamation Mark).

4.2. Handling Precautions

Given its classification as an irritant and its nature as an alkylating agent and a pyridine derivative, the following safety precautions are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).[14]

    • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator.[15]

  • Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[16]

4.3. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound, CAS number 2095409-94-0, is a promising yet under-explored chemical entity. Based on the established reactivity of its functional groups, it is predicted to be a valuable tool for researchers in drug discovery and chemical biology. Its potential as a cysteine-reactive covalent modifier makes it a compelling candidate for the development of targeted covalent inhibitors, bioconjugation reagents, and chemical probes. While direct experimental data for this specific molecule is scarce, this guide provides a solid foundation for its synthesis, handling, and application based on sound chemical principles. Further research into this compound is warranted to fully elucidate its properties and unlock its potential in advancing pharmaceutical sciences.

References

  • Chemical Reviews. (2025, May 22). Advancing Covalent Ligand and Drug Discovery beyond Cysteine. [Link]

  • PubMed. (2019, March 18). Reactive-cysteine profiling for drug discovery. [Link]

  • PMC. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • ResearchGate. (2025, August 6). Reactive-cysteine profiling for drug discovery. [Link]

  • PubChemLite. This compound hydrobromide (C7H8BrNS). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. [Link]

  • CrystEngComm. (2022, June 20). Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid. [Link]

  • PubChem. 2-Bromoethyl ethyl ether | C4H9BrO | CID 61141. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Scribd. (2015, September 29). Medicinal Uses of Pyridine Derivatives | PDF. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • ResearchGate. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

  • Slideshare. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • MDPI. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R-. [Link]

  • MySkinRecipes. 4-(2-Bromoethyl)pyridine hydrobromide. [Link]

  • ResearchGate. Thiol‐selective modification toward bioconjugation. [Link]

  • PubChem. 4-(2-Bromoethyl)pyridine | C7H8BrN | CID 17779262. [Link]

  • CONICET. (2012, April 12). Complex Surface Chemistry of 4-Mercaptopyridine Self-Assembled Monolayers on Au(111). [Link]

  • PMC. The thiol-sulfoxonium ylide photo-click reaction for bioconjugation. [Link]

  • Science Hub. Bioconjugation application notes. [Link]

Sources

Chemical structure and molecular weight of 4-((2-bromoethyl)thio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-((2-Bromoethyl)thio)pyridine is a heterobifunctional chemical intermediate used primarily in medicinal chemistry and materials science. It serves as a "building block" to introduce a pyridine ring into larger molecular architectures via a stable thioether linkage, while retaining an electrophilic alkyl bromide tail for further functionalization.

Due to its high reactivity and tendency toward self-alkylation (quaternization), this compound is rarely stored as a free base for extended periods. It is typically synthesized in situ or isolated as a hydrobromide salt.

Chemical Data Table
PropertyValueNotes
IUPAC Name 4-(2-bromoethylsulfanyl)pyridineAlso: 4-[(2-bromoethyl)thio]pyridine
Molecular Formula C₇H₈BrNS
Molecular Weight 218.11 g/mol Free base
CAS Number Not widely listedOften cited as HBr salt or synthesized in situ.
Physical State Yellowish oil (Free base)Low-melting solid (Salt form)
Solubility DCM, Chloroform, DMF, DMSOLimited water solubility (Free base)
Stability Low (prone to polymerization)Store at -20°C; protect from light/moisture.

Structural Analysis & Reactivity

The molecule consists of three distinct functional domains, each governing its chemical behavior:

  • Pyridine Ring (Nucleophilic/Basic): The nitrogen atom at position 1 is a weak base (pKa ~5.2) and a nucleophile.[1] This creates a risk of self-alkylation , where the nitrogen of one molecule attacks the alkyl bromide of another, leading to polymerization (pyridinium salt formation).

  • Thioether Linkage (S-Bridge): The sulfur atom at position 4 connects the aromatic ring to the alkyl chain. Unlike an ester or amide, this ether-like bond is chemically robust against hydrolysis.

  • Bromoethyl Tail (Electrophilic): The terminal carbon attached to the bromine is highly electrophilic, making it an excellent target for nucleophilic substitution (

    
    ) reactions with amines, azides, or thiols.
    
Structural Diagram & Synthesis Pathway

The following diagram illustrates the synthesis logic and the critical side-reaction pathways that researchers must control.

G Start 4-Mercaptopyridine (Nucleophile) Intermediate Thiolate Anion (Intermediate) Start->Intermediate Base (NaH or K2CO3) Reagent 1,2-Dibromoethane (Excess Electrophile) Product 4-((2-Bromoethyl)thio)pyridine (Target Molecule) Reagent->Product Excess prevents dimerization Intermediate->Product + 1,2-Dibromoethane (S-Alkylation) SideProduct 1,2-Bis(4-pyridylthio)ethane (Dimer Impurity) Product->SideProduct + Thiolate Anion (If dibromide is limiting) Polymer Pyridinium Polymer (Self-Alkylation) Product->Polymer Intermolecular N-alkylation (Storage instability)

Figure 1: Synthetic pathway for 4-((2-bromoethyl)thio)pyridine, highlighting the critical kinetic control required to avoid dimerization and polymerization.

Synthesis Protocol (Self-Validating)

Since commercial sources are rare, the following protocol is designed for laboratory preparation. This method prioritizes high dilution and excess alkylating agent to suppress dimer formation.

Reagents
  • 4-Mercaptopyridine (4-PySH): 1.0 equivalent (eq).

  • 1,2-Dibromoethane: 5.0 - 10.0 eq (Large excess is critical).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: DMF (Anhydrous) or Acetone.

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve 4-mercaptopyridine (1.11 g, 10 mmol) in anhydrous DMF (20 mL). Add

    
     (2.76 g, 20 mmol) and stir at room temperature for 30 minutes to generate the thiolate anion. Validation: The solution typically changes color (yellow/orange) indicating anion formation.
    
  • Alkylation (Kinetic Control): In a separate flask, dissolve 1,2-dibromoethane (9.4 g, 50 mmol, 5 eq) in DMF (10 mL). Cool to 0°C.

  • Addition: Slowly add the thiolate solution dropwise to the dibromoethane solution over 1 hour.

    • Why? Adding the thiol to the excess bromide ensures that at any local point, the concentration of electrophile is high, favoring mono-alkylation over bis-alkylation (dimerization).

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The product will be less polar than the starting thiol but more polar than the dibromide.

  • Workup:

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layers with water (to remove DMF) and brine.

    • Dry over

      
       and concentrate carefully (do not heat excessively).
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (start 90:10, move to 50:50).

    • Note: The excess 1,2-dibromoethane will elute first.

Characterization & Quality Control

Verification of the structure relies on NMR spectroscopy. The following data are predicted based on analogous thioether structures.

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR 8.35 - 8.45Doublet (d)2HPyridine C2-H, C6-H (Deshielded by N)
¹H NMR 7.15 - 7.25Doublet (d)2HPyridine C3-H, C5-H
¹H NMR 3.55 - 3.65Triplet (t)2H

(Deshielded by Br)
¹H NMR 3.30 - 3.40Triplet (t)2H

¹³C NMR ~149.0--Pyridine C2, C6
¹³C NMR ~148.0--Pyridine C4 (Quaternary)
¹³C NMR ~121.0--Pyridine C3, C5
¹³C NMR ~32.0--

¹³C NMR ~29.0--

Mass Spectrometry (ESI):

  • Expected

    
    : ~218.0 and 220.0 (1:1 ratio due to 
    
    
    
    and
    
    
    isotopes).

Applications in Drug Development

This molecule acts as a heterobifunctional linker , enabling the conjugation of pyridine pharmacophores to other systems.

  • Fragment-Based Drug Discovery (FBDD): The pyridine ring is a privileged scaffold. This linker allows it to be "clicked" onto core scaffolds via nucleophilic substitution of the bromide.

  • Surface Functionalization: The thioether can interact with gold surfaces (though weaker than thiols), or the pyridine nitrogen can coordinate with metal ions in metal-organic frameworks (MOFs).

  • PROTAC Linkers: In proteolysis targeting chimeras (PROTACs), the alkyl chain length can be adjusted. This specific "C2" linker provides a short, rigid connection between an E3 ligase ligand and a target protein ligand.

Safety & Handling (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Specific Risk: Lachrymator (like many alkyl bromides). Handle in a fume hood.

  • Storage: CRITICAL. Store at -20°C under inert gas (Argon/Nitrogen). If stored as a free base at room temperature, it will turn into a dark, insoluble gum within days due to self-polymerization.

References

  • Reactivity of 4-Mercaptopyridine: Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives." (2000).[2] Discusses the nucleophilicity of the sulfur at position 4. 2[3][4][5]

  • Synthesis of Pyridyl-Thioethers: Patent US5637693A. Describes the alkylation of 3-amino-4-mercaptopyridine with 1,2-dibromoethane, establishing the protocol for S-alkylation over N-alkylation under basic conditions. 6[5]

  • Adsorption on Gold: Langmuir (2012). "Complex Surface Chemistry of 4-Mercaptopyridine Self-Assembled Monolayers on Au(111)." Provides context on the stability and behavior of the pyridine-sulfur motif. [3][2][5]

Sources

A Tale of Two Pyridines: Unraveling the Synthetic and Functional Divergence of 4-[(2-Bromoethyl)sulfanyl]pyridine and 4-(2-bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and medicinal chemistry, even the slightest structural modification to a molecule can lead to vastly different chemical behaviors and biological activities. This guide delves into the nuanced yet critical differences between two pyridine derivatives: 4-[(2-Bromoethyl)sulfanyl]pyridine and 4-(2-bromoethyl)pyridine. While their names suggest a close relationship, the presence of a single sulfur atom in the former introduces a profound divergence in their properties, synthesis, reactivity, and, consequently, their applications in drug discovery and materials science.

Part 1: The Core Structural Distinction: A Sulfur Atom's Influence

At first glance, the two molecules appear strikingly similar. Both feature a pyridine ring, a versatile heterocyclic scaffold prevalent in numerous pharmaceuticals, and a reactive 2-bromoethyl side chain, a common electrophilic handle for further molecular elaboration.[1][2] The fundamental difference lies in the linker connecting the bromoethyl group to the pyridine ring. In 4-(2-bromoethyl)pyridine, this connection is a direct carbon-carbon bond. In contrast, this compound incorporates a sulfur atom, forming a thioether linkage.[3][4]

This seemingly minor substitution has significant stereoelectronic consequences. The sulfur atom in the thioether is larger and more polarizable than a carbon atom.[5] This influences the bond angles, bond lengths, and overall conformation of the side chain. Furthermore, the lone pairs of electrons on the sulfur atom can participate in electronic interactions, subtly altering the electron density of the pyridine ring and influencing its reactivity.

Part 2: A Comparative Analysis of Physicochemical Properties

The introduction of the sulfur atom imparts distinct physicochemical characteristics to this compound compared to its carbon-linked counterpart.

PropertyThis compound (hydrobromide)4-(2-bromoethyl)pyridine
Molecular Formula C7H9Br2NS[6]C7H8BrN[3]
Molecular Weight 299.03 g/mol [6]186.05 g/mol [3]
CAS Number 2095409-94-0[6]39232-05-8[3]
Appearance Typically a powder[6]Not specified, likely a liquid or low-melting solid
Key Structural Feature Thioether LinkageAlkyl Linkage

Table 1: Comparative Physicochemical Properties. This table summarizes the key differences in the fundamental properties of the two compounds.

The increased molecular weight of the sulfanyl derivative is a direct result of the additional sulfur and bromine atoms in its hydrobromide salt form. These differences in fundamental properties can influence factors such as solubility, boiling point, and chromatographic behavior, which are critical considerations in experimental design.

Part 3: Divergent Synthetic Pathways

The distinct structures of these two molecules necessitate different synthetic strategies. The choice of starting materials and reaction conditions is dictated by the desired linkage to the pyridine ring.

Synthesis of 4-(2-bromoethyl)pyridine

The synthesis of 4-(2-bromoethyl)pyridine typically starts from a precursor that already contains a two-carbon side chain on the pyridine ring. A common approach involves the bromination of 4-(2-hydroxyethyl)pyridine.

Experimental Protocol: Synthesis of 4-(2-bromoethyl)pyridine from 4-(2-hydroxyethyl)pyridine

  • Reaction Setup: To a solution of 4-(2-hydroxyethyl)pyridine, add a brominating agent such as concentrated hydrobromic acid (HBr).[7]

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours to facilitate the nucleophilic substitution of the hydroxyl group with a bromide ion.

  • Workup and Purification: After the reaction is complete, cool the mixture and neutralize any excess acid. Extract the product with a suitable organic solvent. The crude product can then be purified by distillation or column chromatography to yield pure 4-(2-bromoethyl)pyridine.

Synthesis_Alkyl

Synthesis of this compound

The synthesis of the thioether derivative, this compound, requires the formation of a carbon-sulfur bond. This is typically achieved through a nucleophilic substitution reaction involving a sulfur-containing nucleophile and a suitable pyridine electrophile.

Experimental Protocol: Synthesis of this compound

  • Generation of the Thiolate: Start with 4-mercaptopyridine. Treat it with a base (e.g., sodium hydroxide) to deprotonate the thiol and generate the more nucleophilic thiolate anion.

  • Nucleophilic Substitution: React the in situ generated 4-pyridinethiolate with a suitable two-carbon electrophile containing a leaving group, such as 1,2-dibromoethane. The thiolate will displace one of the bromide ions in an SN2 reaction.

  • Workup and Purification: After the reaction, quench the reaction mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography to yield this compound.

Synthesis_Thioether

Part 4: Reactivity Profile: The Thioether's Dual Personality

The presence of the thioether linkage in this compound introduces a new dimension to its reactivity compared to the alkyl-linked analogue.

Nucleophilicity of the Sulfur Atom

The sulfur atom in the thioether is a potent nucleophile.[8][9] This is a key point of differentiation from 4-(2-bromoethyl)pyridine, where the carbon chain is generally unreactive under nucleophilic conditions. The sulfur in the thioether can readily attack electrophiles, leading to the formation of sulfonium salts.[8] This property can be exploited for further functionalization or for the design of covalent inhibitors in a biological context.

Enhanced Reactivity of the Bromoethyl Group

While both molecules possess a reactive bromoethyl group susceptible to nucleophilic substitution, the reactivity of this group can be modulated by the adjacent linker. In some contexts, the sulfur atom in the thioether can participate in neighboring group participation, potentially accelerating the rate of substitution at the terminal carbon.

Oxidation of the Thioether

Another unique reactive handle of this compound is the ability of the sulfur atom to be oxidized. Mild oxidizing agents can convert the thioether to a sulfoxide, and stronger agents can lead to a sulfone. This transformation dramatically alters the electronic and steric properties of the molecule, offering a pathway to a diverse range of derivatives with potentially different biological activities.

Reactivity

Part 5: Applications in Drug Discovery and Beyond

The distinct chemical personalities of these two molecules translate into different applications, particularly in the realm of drug development.

4-(2-bromoethyl)pyridine: A Versatile Building Block

4-(2-bromoethyl)pyridine serves as a valuable intermediate in organic synthesis.[10] Its bromoethyl group is a reliable electrophile for introducing the 4-pyridylethyl moiety into a target molecule through reactions with various nucleophiles such as amines, alcohols, and thiols. This makes it a useful building block for creating libraries of compounds for screening in drug discovery programs.[11] For example, it can be used in the synthesis of inhibitors for enzymes like phosphodiesterase 4 (PDE4), which are targets for treating asthma and inflammation.[11] The pyridine core itself is a common pharmacophore found in a wide range of approved drugs, contributing to favorable interactions with biological targets.[12][13]

This compound: A Tool for Covalent Modification and Prodrug Strategies

The presence of the thioether linkage in this compound opens up possibilities that are not available with its alkyl counterpart. The nucleophilicity of the sulfur atom and its potential for oxidation make it an interesting scaffold for designing:

  • Covalent Inhibitors: The thioether can be designed to interact with specific residues in a protein's active site, potentially leading to the formation of a covalent bond and irreversible inhibition.

  • Prodrugs: The thioether can be oxidized to a sulfoxide or sulfone in vivo, which may then be the active form of the drug. This strategy can be used to improve the pharmacokinetic properties of a drug candidate.

  • Linkers in Antibody-Drug Conjugates (ADCs): The reactivity of the thioether could be harnessed in the design of novel linkers for attaching cytotoxic payloads to antibodies.

Conclusion

References

  • MySkinRecipes. 4-(2-Bromoethyl)pyridine hydrobromide. (n.d.).
  • PubChem. 4-(2-Bromoethyl)pyridine. (n.d.). Retrieved from [Link]

  • BLD Pharm. 39232-05-8|4-(2-Bromoethyl)pyridine. (n.d.).
  • Merck. This compound hydrobromide. (n.d.).
  • ChemicalBook. 4-Bromo-(2-hydroxyethyl)-pyridine synthesis. (n.d.).
  • ChemicalBook. 4-(2-BROMOETHYL)-PYRIDINE. (2025, January 27).
  • Schlitzer, M. Thiols And Thioethers. Master Organic Chemistry. (2015, July 5).
  • PubChemLite. This compound hydrobromide (C7H8BrNS). (n.d.).
  • LibreTexts Chemistry. 15.12: Thioethers (Sulfides) and Silyl Ethers. (2020, May 30).
  • Larsen, T. H., et al. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. ACS Chemical Biology, 13(3), 647-656. (2018).
  • ATK CHEMICAL COMPANY LIMITED. Buy 4-(2-bromoethyl)pyridine hydrobromide. (n.d.).
  • Cheméo. Chemical Properties of 4-Bromopyridine (CAS 1120-87-2). (n.d.).
  • Organic Chemistry Explained. 04.07 Thioethers. (2019, July 15). YouTube.
  • Pearson+. Using an alkyl halide and a thiol as starting materials, how would... | Study Prep. (n.d.).
  • Alfa Chemistry. CAS 39232-04-7 2-(2-Bromoethyl)pyridine. (n.d.).
  • EPA. 4-(2-Bromoethyl)pyridine Synonyms. (2025, October 15).
  • Pharmaffiliates. CAS No : 39232-05-8| Chemical Name : 4-(2-Bromoethyl)pyridine. (n.d.).
  • Sigma-Aldrich. 4-Bromopyridine hydrochloride 99%. (n.d.).
  • Advanced Pharmaceutical Synthesis. The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. (2025, October 9).
  • PrepChem.com. Synthesis of 2-(bromoethyl)pyridine. (n.d.).
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.).
  • Crews, P., et al. SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS. Heterocycles, 63(3), 519-527. (2004).
  • Crews, P., et al. SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS. PubMed. (2004, March 1).
  • Benchchem. Application Notes and Protocols for Reactions with 4-Bromo-2,6-bis(bromomethyl)pyridine. (n.d.).
  • ChemicalBook. 4-Bromopyridine. (2026, January 13).
  • Cushman, M., et al. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 54(17), 6004-6013. (2011).
  • Organic Chemistry Portal. Pyridine synthesis. (n.d.).
  • EPA. 4-(2-Bromoethyl)pyridine - Publications - Abstract Sifter. (2025, October 15).
  • Al-Ostath, A., et al. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 101648. (2022).
  • Kumar, A., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22766-22786. (2022).
  • Analytical Chemistry. Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. (1958).
  • de la Cruz, P., et al. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. Heterocycles, 75(1), 59-70. (2008).
  • Google Patents. Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (2005).
  • Molecules. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18).
  • World Journal of Pharmaceutical and Life Sciences. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • ACS Omega.
  • MDPI. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2020).

Sources

4-[(2-Bromoethyl)sulfanyl]pyridine: A Comparative Analysis of the Hydrobromide Salt and Free Base Forms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and medicinal chemistry, heterocyclic compounds are foundational scaffolds for the synthesis of novel therapeutic agents.[1][2] Among these, pyridine derivatives are particularly prominent due to their presence in numerous FDA-approved drugs and their versatile chemical reactivity.[1][3] 4-[(2-Bromoethyl)sulfanyl]pyridine is a key bifunctional building block, featuring a nucleophilic pyridine ring and a reactive bromoethyl group, making it a valuable intermediate in drug discovery.[4] This reagent is commonly supplied as a hydrobromide salt, a form that offers practical advantages for storage and handling. However, its direct use in synthesis is not always feasible, often necessitating conversion to its free base form.

This technical guide provides an in-depth analysis of this compound hydrobromide salt versus its corresponding free base. We will explore the fundamental chemical and physical differences, their implications for experimental design, and provide validated protocols for their interconversion and use. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to effectively and safely utilize this important synthetic intermediate.

Core Chemical and Physical Properties: A Comparative Overview

The choice between using a salt or a free base is one of the most critical preliminary decisions in synthetic planning. The protonation of the basic nitrogen atom on the pyridine ring by hydrobromic acid fundamentally alters the molecule's properties.[5][6] These differences dictate solubility, stability, reactivity, and handling requirements.

The hydrobromide salt is formed when the lone pair of electrons on the pyridine's nitrogen atom accepts a proton from hydrobromic acid (HBr), forming a pyridinium bromide salt. This ionic character is the primary driver of the differences outlined below.

G FB This compound (Free Base) Salt This compound Hydrobromide (Salt Form) FB->Salt + HBr HBr (Hydrobromic Acid) HBr->Salt Protonation Salt->FB Deprotonation (Base)

Caption: Workflow for converting the hydrobromide salt to the free base.

Protocol 2: In Situ Generation of the Free Base for Reaction

This method is efficient when isolation of the free base is unnecessary and the reaction is compatible with the chosen base and its corresponding salt byproduct.

Causality: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture. It deprotonates the pyridinium salt, liberating the free base to participate in the reaction. The byproduct is the hydrobromide salt of the added base (e.g., triethylammonium bromide), which may precipitate or remain dissolved.

Step-by-Step Methodology:

  • Setup: In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the this compound hydrobromide salt (1.0 eq.) and other reaction substrates in a suitable anhydrous organic solvent (e.g., THF, DCM, Acetonitrile).

  • Base Addition: Add at least 1.1 equivalents of a non-nucleophilic organic base (e.g., TEA or DIPEA). The slight excess ensures complete neutralization.

  • Reaction: Proceed with the intended chemical transformation according to the specific reaction protocol (e.g., heating, addition of other reagents). The free base is now available to react as intended.

  • Workup Consideration: The workup must account for the presence of the ammonium salt byproduct. A typical aqueous workup will remove these water-soluble salts.

Safety and Handling: A Trustworthy Approach

Both the salt and free base forms of bromo-substituted pyridines should be handled with care. [7]Adherence to good laboratory practice is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves. * Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [8]* Exposure: These compounds are classified as irritants, causing skin, eye, and respiratory irritation. [9]Avoid contact with skin and eyes. [7][8]In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place. [7][10]The hydrobromide salt is often recommended for refrigerated storage. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. [8]

Conclusion

The hydrobromide salt and free base of this compound are not interchangeable reagents but rather two forms of the same building block, each with a distinct role in the laboratory. The salt provides superior stability for storage and handling, while the free base offers the necessary reactivity and solubility for a majority of synthetic applications in organic media. A thorough understanding of their properties, grounded in the principles of acid-base chemistry, is essential for successful and reproducible research. The protocols provided herein offer a validated framework for navigating the practical use of this versatile compound, empowering researchers to make informed decisions and achieve their synthetic goals efficiently and safely.

References

Sources

Methodological & Application

Technical Application Note: Selective S-Alkylation using 4-[(2-Bromoethyl)sulfanyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 4-[(2-Bromoethyl)sulfanyl]pyridine as an electrophilic probe for the selective S-alkylation of thiols.

Important Identity Verification: The CAS number 87121-89-9 is occasionally associated in commercial catalogs with Ethyl 3-oxocyclobutanecarboxylate. However, the chemical name This compound describes a distinct heteroaromatic alkylating agent. This protocol addresses the chemistry of the pyridine-thio-ethyl bromide derivative. Ensure structural verification (NMR/MS) of your reagent before proceeding.

Part 1: Reagent Profile & Mechanistic Insight[1]

The Reagent

This compound acts as a bifunctional building block. It contains a pyridine ring (useful for


-stacking interactions, metal coordination, or acting as a proton acceptor) linked via a sulfur atom to an ethyl bromide tail.
  • Role: Electrophile (

    
     substrate).
    
  • Target: Thiol/Thiolate nucleophiles (Cysteine residues, mercaptans).

  • Product: A dithioether linkage (R-S-CH

    
    -CH
    
    
    
    -S-Py).
Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


). The base deprotonates the target thiol (R-SH) to generate a highly nucleophilic thiolate (R-S⁻). This thiolate attacks the 

-carbon of the ethyl bromide moiety, displacing the bromide ion.

Critical Stability Note: As a free base, this reagent possesses both a nucleophile (pyridine nitrogen) and an electrophile (alkyl bromide). It is prone to intermolecular self-alkylation (polymerization) if stored neat at room temperature.

  • Recommendation: Store as the Hydrobromide (HBr) salt or keep the free base in a frozen benzene/toluene matrix at -20°C.

ReactionMechanism Base Base (B:) Thiol Target Thiol (R-SH) Base->Thiol Deprotonation Thiolate Thiolate (R-S⁻) Thiol->Thiolate TS Transition State [R-S ... C ... Br]‡ Thiolate->TS Nucleophilic Attack Reagent Reagent (Py-S-Et-Br) Reagent->TS Product Thioether Product (R-S-CH2-CH2-S-Py) TS->Product Byproduct H-Base⁺ + Br⁻ TS->Byproduct

Figure 1: Mechanistic pathway for the S-alkylation of a generic thiol by this compound.

Part 2: Critical Reaction Parameters

ParameterRecommended ConditionScientific Rationale
Solvent DMF, DMSO, or MeCNPolar aprotic solvents solvate the cation of the base, leaving the thiolate anion "naked" and more reactive for

attack.
Base Cs

CO

or DIPEA
Cs

CO

:
The "Cesium Effect" improves solubility in organic solvents and promotes alkylation. DIPEA: Non-nucleophilic organic base, prevents side reactions with the alkyl bromide.
Stoichiometry 1.0 : 1.2 (Thiol : Reagent)Slight excess of the electrophile ensures complete consumption of the thiol.
Temperature 0°C

RT
Start cold to minimize competitive hydrolysis (if water is present) or self-alkylation of the reagent.
Atmosphere Nitrogen or ArgonEssential. Thiols oxidize to disulfides (R-S-S-R) in air, rendering them unreactive toward the alkyl bromide.

Part 3: Standard Operating Procedures (SOP)

Protocol A: Synthetic Scale (Small Molecule Alkylation)

For the synthesis of ligand scaffolds or pharmaceutical intermediates.

Materials:

  • Target Thiol (1.0 equiv)

  • This compound (1.2 equiv) [Freshly liberated from HBr salt if necessary]

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Anhydrous DMF (Dimethylformamide)

  • TLC plates (Silica gel)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve the Target Thiol (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Activation: Add Cs

    
    CO
    
    
    
    (2.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate.
    • Observation: The mixture may become slightly cloudy.

  • Addition: Cool the mixture to 0°C. Add this compound (1.2 mmol) dropwise (dissolved in 1 mL DMF).

  • Reaction: Allow the reaction to warm to RT and stir for 2–4 hours.

    • Monitoring: Check TLC. The starting thiol (often lower R

      
      ) should disappear. The product is usually less polar than the thiol.
      
  • Quench: Pour the mixture into ice-cold water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organics with Brine (2x), dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Protocol B: Bioconjugation (Cysteine Modification)

For labeling proteins or peptides containing solvent-accessible cysteines.

Materials:

  • Protein/Peptide (in PBS or HEPES buffer, pH 7.5)

  • Reagent Stock (100 mM in DMSO)

  • TCEP (Tris(2-carboxyethyl)phosphine) reducing agent

Step-by-Step:

  • Reduction: Treat the protein solution (50

    
    M) with TCEP (10-fold molar excess) for 30 mins at RT to reduce any disulfide bonds.
    
  • Alkylation: Add the reagent stock to the protein solution.

    • Final Concentration: 1–5 mM reagent (20 to 100-fold excess over protein).

    • Cosolvent: Ensure DMSO concentration

      
       to prevent protein denaturation.
      
  • Incubation: Incubate at RT for 1 hour in the dark (or 4°C overnight).

  • Quench: Add excess DTT or

    
    -mercaptoethanol to scavenge unreacted bromide.
    
  • Cleanup: Remove excess small molecules via dialysis or size-exclusion chromatography (e.g., PD-10 column).

  • Validation: Verify modification mass shift (+216 Da approx.) via LC-MS/MS.

Part 4: Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield Reagent polymerizationThe reagent may have self-reacted. Use fresh reagent or store as HBr salt. Check reagent purity by NMR.
Disulfide Formation Oxidation of ThiolIncomplete inert atmosphere. Add TCEP (for aqueous) or ensure strict Argon purging (organic).
No Reaction Thiol not deprotonatedThe base is too weak for the specific thiol. Switch from DIPEA to NaH or Cs

CO

.
Multiple Spots (TLC) Alkylation of other residuesIf the substrate has amines (NH

), they may compete. Keep pH < 8.0 to favor thiolate (pK

~8.3) over amine (pK

~10) nucleophilicity.
Workflow Diagram

Workflow Start Start: Thiol Substrate Check Substrate Type? Start->Check OrgPrep Dissolve in DMF/MeCN Add Cs2CO3 Check->OrgPrep Small Molecule BioPrep Buffer pH 7.5 Reduce with TCEP Check->BioPrep Protein/Peptide OrgReact Add Reagent (1.2 eq) Stir RT, 2-4h OrgPrep->OrgReact OrgWorkup Extract (EtOAc) Column Chromatography OrgReact->OrgWorkup BioReact Add Reagent (Excess) <5% DMSO, 1h RT BioPrep->BioReact BioWorkup Dialysis / Desalting LC-MS Verification BioReact->BioWorkup

Figure 2: Decision tree for selecting the appropriate alkylation protocol based on substrate type.

Part 5: References

  • Reagent Properties & Pyridine Chemistry:

    • Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry. Elsevier. (General reference for pyridine reactivity and alkylation susceptibility).

    • PubChem Compound Summary for CID 17779262 (Related Analog). National Center for Biotechnology Information. Link

  • General S-Alkylation Protocols:

    • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal. (Foundational text for cysteine alkylation strategies). Link

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for

      
       mechanism and solvent effects).
      
  • Specific Applications of Pyridyl-Thio Motifs:

    • Similar motifs are utilized in the synthesis of proton-pump inhibitors (e.g., Rabeprazole intermediates), where a mercaptobenzimidazole attacks a chloromethyl/bromoethyl pyridine.

    • Example Protocol: "Nucleophilic Substitution with Thiolates." Organic Syntheses, Coll. Vol. 10, p. 550 (2004). (General procedure for alkyl bromide displacement by thiols). Link

Synthesis of 4-[(2-Bromoethyl)sulfanyl]pyridine: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 4-[(2-Bromoethyl)sulfanyl]pyridine, a valuable bifunctional building block in medicinal chemistry and drug development. The protocol details the S-alkylation of 4-mercaptopyridine with 1,2-dibromoethane under basic conditions. We offer in-depth explanations for experimental choices, a complete step-by-step protocol from reaction setup to purification, and methods for analytical characterization. This guide is designed for researchers and scientists, providing the necessary technical details and safety protocols to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

Pyridylthioether scaffolds are prevalent in a wide range of pharmaceuticals and agrochemicals, valued for their unique electronic properties and ability to engage in various biological interactions.[1][2] The title compound, this compound, incorporates a nucleophilic pyridine ring and a reactive bromoethyl group. This dual functionality makes it an exceptionally useful intermediate for late-stage functionalization and the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents.[3][4]

The synthesis described herein is a classic example of a nucleophilic substitution reaction (SN2), a cornerstone of organic synthesis. This protocol leverages the high nucleophilicity of the sulfur atom in 4-mercaptopyridine to displace a bromide ion from 1,2-dibromoethane.

Reaction Mechanism: S-Alkylation

The core of this synthesis is the S-alkylation of the thiol group on 4-mercaptopyridine. The reaction proceeds via a two-step sequence:

  • Deprotonation: The weakly acidic thiol proton of 4-mercaptopyridine (pKa ≈ 3.4) is removed by a base (in this case, sodium hydride, NaH) to form a highly nucleophilic thiolate anion. This step is critical as the thiolate is a much stronger nucleophile than the neutral thiol.

  • Nucleophilic Attack (SN2): The generated thiolate anion attacks one of the electrophilic methylene carbons of 1,2-dibromoethane. This concerted step involves the simultaneous formation of a new carbon-sulfur bond and the breaking of the carbon-bromine bond, with bromide acting as the leaving group.

An excess of 1,2-dibromoethane is employed to statistically favor the mono-alkylation product and minimize the formation of the symmetrical bis-substituted byproduct, 1,2-bis(pyridin-4-ylsulfanyl)ethane.

Safety and Hazard Management

All operations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[5]

  • 4-Mercaptopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Handle with care, avoiding dust formation.[6]

  • 1,2-Dibromoethane: A highly toxic and carcinogenic substance. It is a skin, eye, and respiratory irritant. All handling must be done with extreme caution in a well-ventilated fume hood.

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): Flammable solid that reacts violently with water to produce flammable hydrogen gas. It is corrosive and can cause severe burns. Handle under an inert atmosphere (e.g., Nitrogen or Argon).

  • Anhydrous Solvents (DMF, THF): Flammable liquids. Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.

Ensure that eyewash stations and safety showers are readily accessible.[5] All chemical waste must be disposed of according to institutional and local regulations.[6]

Materials and Instrumentation

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )SupplierNotes
4-Mercaptopyridine4556-23-4111.17Sigma-Aldrich
1,2-Dibromoethane106-93-4187.86Sigma-Aldrich
Sodium Hydride (60% in mineral oil)7646-69-724.00Sigma-AldrichHandle under inert gas.
Anhydrous Dimethylformamide (DMF)68-12-273.09Sigma-AldrichSure/Seal™ bottle
Ethyl Acetate (EtOAc)141-78-688.11Fisher ScientificHPLC Grade
Hexanes110-54-386.18Fisher ScientificHPLC Grade
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49
Saturated aq. Sodium Chloride (Brine)7647-14-558.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04
Instrumentation
  • Magnetic stir plates with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon line with manifold)

  • Rotary evaporator

  • Flash column chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (MS) with ESI or GC-MS capabilities

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale.

Reaction Workflow Diagram

Synthesis_Workflow Start Starting Materials - 4-Mercaptopyridine - 1,2-Dibromoethane - NaH Reaction S-Alkylation Reaction 1. Deprotonation with NaH in DMF (0°C to RT) 2. Addition of 1,2-Dibromoethane 3. Stir at RT for 4-6h Start->Reaction Step 1 Workup Aqueous Work-up 1. Quench with sat. aq. NH4Cl 2. Extract with Ethyl Acetate 3. Wash with Brine Reaction->Workup Step 2 Purification Purification 1. Dry organic phase (Na2SO4) 2. Concentrate in vacuo 3. Flash Column Chromatography Workup->Purification Step 3 Product Final Product This compound Purification->Product Step 4 Analysis Characterization - 1H NMR - 13C NMR - Mass Spectrometry Product->Analysis

Sources

Reaction conditions for attaching 4-pyridylthioethyl groups to proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for Cysteine Derivatization via 4-Vinylpyridine (4-VP)

Executive Summary

This guide details the high-fidelity derivatization of protein cysteine residues to generate S-β-(4-pyridylethyl)cysteine (PE-Cysteine) moieties. While Iodoacetamide (IAM) is the standard alkylating agent in many workflows, the use of 4-Vinylpyridine (4-VP) offers distinct advantages for specific applications, particularly in MALDI-TOF mass spectrometry. The introduction of the basic pyridine group enhances the ionization efficiency of cysteine-containing peptides, improving sequence coverage.

This protocol provides a robust, self-validating methodology for attaching 4-pyridylthioethyl groups via Michael addition, optimized to balance reaction kinetics with specificity (avoiding off-target lysine modification).

Scientific Background & Mechanism

The Chemistry of "4-Pyridylthioethyl" Attachment

The term "4-pyridylthioethyl" refers to the stable thioether adduct formed when a thiolate anion attacks the


-carbon of 4-vinylpyridine. Unlike haloacetamides (which react via nucleophilic substitution, 

), 4-VP reacts via Michael Addition .
  • Reaction: Protein-SH + 4-Vinylpyridine

    
     Protein-S-CH
    
    
    
    -CH
    
    
    -Pyridine
  • Mass Shift: The modification adds a monoisotopic mass of +105.0578 Da to the cysteine residue.

Why Choose 4-VP over Iodoacetamide?
FeatureIodoacetamide (IAM)4-Vinylpyridine (4-VP)
Reaction Type

Substitution
Michael Addition
Selectivity High for Cys (can react with Tyr/His if pH > 9)High for Cys (slower kinetics than IAM)
Ionization (MS) Neutral modificationPositive Charge Enhancement (Pyridine pKa ~5.2)
Stability Light sensitive (generates Iodine radicals)Stable to light; Reagents stable in solution
Application Standard LC-MS/MSMALDI-MS , Disulfide mapping, Edman Degradation

Expert Insight: The pyridine nitrogen acts as a proton scavenger in the gas phase. In MALDI-MS, where protonation is often the limiting factor for signal intensity, PE-Cysteine peptides fly significantly better than their Carbamidomethyl (IAM) counterparts.

Critical Reaction Parameters

To ensure scientific integrity, one must control the variables that dictate the competition between the desired reaction (Cys-alkylation) and side reactions (Lys-alkylation or reagent polymerization).

pH Optimization (The "Goldilocks" Zone)
  • Target pH: 7.5 – 8.5

  • The Logic:

    • Cysteine (pKa ~8.3): Needs to be partially deprotonated to the thiolate anion (

      
      ) to act as a nucleophile.
      
    • Lysine (pKa ~10.5): At pH > 9.0, a fraction of lysine becomes uncharged (

      
      ) and can attack the vinyl group. Keeping pH below 8.5 minimizes this artifact.
      
    • 4-VP: At very low pH (< 5), the pyridine ring is fully protonated, withdrawing electron density and making the vinyl group more electrophilic, but the cysteine is fully protonated (

      
      ) and non-reactive.
      
Solvent & Denaturants

The reaction is hydrophobic. 4-VP has limited solubility in pure aqueous buffers.

  • Requirement: A chaotropic agent (6M Guanidine-HCl or 8M Urea) is essential not just for protein unfolding, but to maintain 4-VP solubility.

  • Co-solvent: If not using high denaturant concentrations, 10% Methanol or Acetonitrile is required to prevent 4-VP phase separation.

Detailed Experimental Protocol

Reagents Required
  • Denaturing Buffer: 6M Guanidine-HCl, 100 mM Tris-HCl, 2 mM EDTA, pH 8.5.

    • Note: Degas buffer to prevent re-oxidation of thiols.

  • Reducing Agent: Dithiothreitol (DTT) (Stock: 500 mM in water).

  • Alkylating Agent: 4-Vinylpyridine (neat liquid).[1]

    • Safety: 4-VP is volatile and toxic. Handle in a fume hood.

    • Storage: Store under nitrogen at -20°C to prevent polymerization. Discard if liquid turns viscous or yellow.

  • Quenching Acid: Glacial Acetic Acid or Trifluoroacetic Acid (TFA).

Step-by-Step Workflow

Step 1: Protein Solubilization & Denaturation Dissolve the target protein (10–100


g) in 50 

L of Denaturing Buffer .
  • Checkpoint: Ensure the solution is clear. If the protein is resistant to solubilization, brief sonication may be used.

Step 2: Reduction of Disulfide Bonds Add DTT to a final concentration of 10 mM (e.g., 1


L of stock).
Incubate at 56°C for 45 minutes  or 37°C for 1 hour .
  • Why: This breaks inter- and intra-chain disulfide bonds, exposing the free thiols.

Step 3: Alkylation (The Critical Step) Add 4-Vinylpyridine to the reduced sample.

  • Molar Ratio: Aim for a 50-fold molar excess over total thiols.

  • Volume approximation: For a 50

    
    L reaction, add 1 
    
    
    
    L of neat 4-VP
    (approx. 9.2 M). This yields a final concentration of ~180 mM, ensuring pseudo-first-order kinetics.
  • Incubation: Vortex vigorously immediately upon addition. Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

  • Note: While 4-VP is less light-sensitive than IAM, darkness prevents potential radical-initiated polymerization of the vinyl monomer.

Step 4: Quenching Stop the reaction by acidification. Add dilute TFA or Acetic Acid to lower the pH to < 3.0.

  • Mechanism:[2] Protonation of the thiolate kills nucleophilicity; protonation of the pyridine ring stabilizes the excess reagent.

Step 5: Cleanup Remove excess reagents (DTT, 4-VP) immediately.

  • Method: Desalting columns (e.g., Zeba Spin), Dialysis, or Acetone Precipitation.

  • Why: Excess 4-VP can interfere with downstream enzymatic digestion (e.g., Trypsin inhibition).

Visualization of Workflow

4VP_Alkylation_Workflow cluster_chem Chemical Transformation Native Native Protein (Disulfides Intact) Denatured Denatured & Reduced (Free Thiols -SH) Native->Denatured 6M GuHCl + DTT 56°C, 45 min Reaction Reaction: 4-VP + Protein (pH 8.5, 1 hr, RT) Denatured->Reaction Add 4-Vinylpyridine (50x Excess) Alkylated S-β-(4-pyridylethyl) Protein (Stable Thioether) Reaction->Alkylated Michael Addition ChemStep Cys-S⁻ + CH₂=CH-Py  ➔  Cys-S-CH₂-CH₂-Py Reaction->ChemStep Analysis Analysis (MALDI-MS / Ellman's) Alkylated->Analysis Desalt & Digest

Caption: Workflow for converting protein disulfides to 4-pyridylthioethyl derivatives using 4-Vinylpyridine.

Quality Control & Validation

A protocol is only trustworthy if you can prove it worked. Use these two methods:

The Ellman’s Reagent Test (Colorimetric)

Before digestion, take a small aliquot of the alkylated protein and react with DTNB (Ellman’s Reagent).

  • Result: The solution should remain colorless .

  • Failure Mode: If the solution turns yellow (release of TNB

    
    ), free thiols are still present. The alkylation failed (likely due to old 4-VP or insufficient pH).
    
Mass Spectrometry Validation (The Ultimate Standard)

Analyze the intact protein or digested peptides.

  • Calculation: Search for a variable modification on Cysteine: Pyridylethyl (C) or custom mass shift +105.0578 .

  • Success Criteria: >95% of Cysteine-containing peptides should carry the modification.

  • Specificity Check: Check for +105 Da shifts on Lysine residues. If observed, reduce reaction pH to 7.5 in future runs.

References

  • Friedman, M., Krull, L. H., & Cavins, J. F. (1970). The chromatographic determination of cystine and cysteine residues in proteins as S-beta-(4-pyridylethyl)cysteine.[3] Journal of Biological Chemistry, 245(15), 3868–3871.

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation: A Tool in Peptide Mapping and Protein Identification.[2][4][5] Analytical Chemistry, 70(24), 5150–5158.

  • Hale, J. E., et al. (2004). Cysteine alkylation with 4-vinylpyridine for MALDI-MS analysis. Methods in Molecular Biology, 251, 231-238.
  • Rösli, C., et al. (2016). Ion Source-Dependent Performance of 4-vinylpyridine, Iodoacetamide, and N-maleoyl Derivatives for the Detection of Cysteine-Containing Peptides in Complex Proteomics.[6] Analytical and Bioanalytical Chemistry, 408(1), 241-251.

Sources

Application Note: Strategic Synthesis of Biologically Active Pyridine Sulfide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Sulfide Linker

In medicinal chemistry, the pyridine ring is a "privileged structure," appearing in over 20% of known drugs. However, the introduction of a sulfur atom (thioether) onto this ring is often a critical efficacy toggle. Sulfide linkers modulate lipophilicity (


), alter metabolic stability (acting as precursors to sulfoxides/sulfones, e.g., Omeprazole), and induce conformational changes that affect binding affinity.

This guide moves beyond generic textbook recipes. It addresses the specific electronic duality of the pyridine ring—where the 2/4-positions are electron-deficient (electrophilic) and the 3-position is electron-neutral—requiring distinct synthetic strategies.

Strategic Decision Matrix

Before selecting a protocol, identify the substitution pattern of your pyridine substrate. The electronic environment dictates the methodology.

SyntheticStrategy Start Target Molecule Analysis PosCheck Position of Leaving Group? Start->PosCheck Pos24 2- or 4-Position (Electron Deficient) PosCheck->Pos24 Activated Pos3 3-Position (Electron Neutral) PosCheck->Pos3 Unactivated MethodA Method A: SNAr (Nucleophilic Aromatic Substitution) Pos24->MethodA High Yield/Scalable MethodB Method B: Pd-Catalysis (Buchwald-Hartwig Type) Pos3->MethodB Aryl Halides MethodC Method C: Cu-Catalysis (Chan-Lam Coupling) Pos3->MethodC Boronic Acids

Figure 1: Decision matrix for selecting the optimal C-S bond formation strategy based on pyridine regiochemistry.

Methodology A: Classical (The Robust Route)

Best For: 2-halopyridines, 4-halopyridines, and pyridines with strong electron-withdrawing groups (EWG) like


 or 

.
The Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex. Unlike standard


 reactions, the leaving group ability follows the order F > Cl > Br > I .[1] The highly electronegative fluorine stabilizes the anionic intermediate more effectively than iodine.

Critical Variable: Solvent Polarity. The transition state is charged; thus, polar aprotic solvents (DMF, DMSO, NMP) significantly accelerate the rate.

Protocol 1: Synthesis of 2-(Arylthio)pyridines

Target Scale: 1.0 mmol

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Thiophenol derivative (1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster kinetics)
  • Solvent: DMF (anhydrous, 3 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature (RT) under

    
    .
    
  • Charging: Add

    
     (276 mg, 2.0 mmol) and the thiol (1.1 mmol).
    
  • Solvation: Add anhydrous DMF (2 mL). Stir at RT for 10 minutes to generate the thiolate anion (often indicated by a slight color change).

  • Addition: Add 2-chloropyridine (1.0 mmol) dissolved in DMF (1 mL) dropwise.

  • Reaction: Heat to 80°C .

    • Checkpoint: Monitor by TLC every hour. 2-Chloropyridine is UV active. The product will typically be less polar (higher

      
      ).
      
  • Workup: Once complete (typically 2-4 hours), cool to RT. Pour into ice-water (20 mL).

    • Observation: If the product is solid, it will precipitate. Filter and wash with water.

    • Extraction: If oil, extract with EtOAc (3 x 10 mL). Wash organics with LiCl (5% aq) to remove DMF.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Methodology B: Pd-Catalyzed Cross-Coupling (The Versatile Route)

Best For: 3-halopyridines (unreactive to


) or electron-rich pyridines.
The Mechanistic Insight

Pyridines are notorious for poisoning Pd-catalysts by coordinating to the metal center via the nitrogen lone pair. Furthermore, sulfur is a strong catalyst poison. To overcome this, we utilize Xantphos , a wide-bite-angle ligand that enforces a reductive elimination-favorable geometry and outcompetes the pyridine nitrogen for binding.

Critical Variable: Catalyst Pre-activation. Mixing


 and Xantphos before adding the thiol prevents the formation of inactive Pd-thiolate oligomers.
Protocol 2: Buchwald-Hartwig Thiolation of 3-Bromopyridine

Target Scale: 1.0 mmol

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Nucleophile: Thiol (1.05 equiv)

  • Catalyst Source:

    
     (2.5 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (5 mol% for

    
    ; 10 mol% for 
    
    
    
    )
  • Base: DIPEA (Hunig's Base, 2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Degassing (Crucial): Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen kills the active Pd(0) species.

  • Catalyst Pre-formation: In a glovebox or under Argon flow, add

    
     (23 mg) and Xantphos (29 mg) to the reaction vial. Add 1 mL dioxane and stir at RT for 5 mins (solution turns from purple to orange/yellow).
    
  • Substrate Addition: Add 3-bromopyridine (1.0 mmol) and the thiol (1.05 mmol).

  • Base Addition: Add DIPEA (350 µL). Seal the vial with a crimp cap/Teflon septum.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate and purify via silica gel chromatography.

Methodology C: Chan-Lam Coupling (The Aerobic Route)

Best For: 3-pyridylboronic acids or when avoiding expensive Pd catalysts.

Protocol 3: Copper-Mediated Coupling

Target Scale: 1.0 mmol

Reagents:

  • Substrate: 3-Pyridylboronic acid (2.0 equiv)

  • Nucleophile: Thiol (1.0 equiv)

  • Catalyst:

    
     (1.0 equiv - stoichiometric is often required for high yields)
    
  • Base: Pyridine (3.0 equiv)

  • Solvent: DMSO (anhydrous)[2]

  • Atmosphere: Open air (requires

    
     for catalyst turnover if using catalytic Cu, but stoichiometric is more reliable).
    

Workflow:

  • Combine thiol, boronic acid, and

    
     in a flask.
    
  • Add DMSO and Pyridine.

  • Stir vigorously open to the air at RT or 60°C.

  • Note: The reaction mixture often turns dark blue/green.

  • Quench with

    
     (aq) and extract.
    

Comparative Data Analysis

FeatureMethod A (

)
Method B (Pd-Catalysis)Method C (Chan-Lam)
Substrate Scope 2-Hal, 4-Hal, Activated3-Hal, UnactivatedBoronic Acids
Cost LowHigh (Pd/Ligand)Medium (Cu/Boronic)
Reaction Time 1–4 Hours12–24 Hours12–48 Hours
Air Sensitivity LowHigh (Strictly Anaerobic)None (Aerobic)
Odor Control High Risk (Volatile thiols)ModerateModerate

Safety & Odor Management (The "Invisible" Protocol)

Working with thiols requires strict adherence to odor control to prevent lab contamination.

  • Bleach Quench: Keep a beaker of 10% Sodium Hypochlorite (Bleach) in the hood. All syringes, needles, and glassware contacting thiols must be soaked in bleach immediately. This oxidizes the thiol (smelly) to the sulfonate (odorless).

  • Venting: Never rotovap thiol-containing solutions without a bleach trap between the pump and the condenser.

Troubleshooting Guide (Self-Validating Systems)

Troubleshooting Issue1 Low Conversion (Method A) Sol1 Check Leaving Group: Switch Cl -> F Issue1->Sol1 Sol2 Check Solvent: Ensure Dry DMF/DMSO Issue1->Sol2 Issue2 Catalyst Death (Method B) Sol3 Increase Xantphos Ratio (Prevent Pd-S poisoning) Issue2->Sol3 Sol4 Degas Solvent Longer (O2 kills Pd) Issue2->Sol4

Figure 2: Troubleshooting logic for common failure modes in C-S bond formation.

References

  • Mechanistic Insight on Xantphos/Pd: Yin, J., & Buchwald, S. L. (2002).[3] Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[3] Journal of the American Chemical Society.[3] Link

  • Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[2][4][5] Synthesis. Link

  • SNAr Kinetics on Pyridines: BenchChem Application Notes. Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Link

  • Green Chemistry Approaches: Al-Hazmi, G. H. (2024).[6] New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives. Polish Journal of Environmental Studies.[6] Link

  • Biologically Active Pyridine Sulfides: El-Sayed, H. A., et al. (2017). A Series of Pyridines and Pyridine Based Sulfa-Drugs as Antimicrobial Agents.[7][8][9] Russian Journal of General Chemistry. Link

Sources

Application Note: Optimization of Yield for 4-[(2-Bromoethyl)sulfanyl]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Significance and Application

4-[(2-Bromoethyl)sulfanyl]pyridine is a crucial bifunctional molecule widely utilized in medicinal chemistry and materials science. Its structure incorporates a nucleophilic pyridine ring and a reactive bromoethyl group, making it an ideal linker for conjugating molecules, modifying surfaces, and synthesizing complex heterocyclic compounds.[1] The efficiency of its synthesis directly impacts the cost and timeline of research and development projects. This document provides a comprehensive guide to optimizing the synthesis of this compound through a robust S-alkylation protocol, focusing on maximizing yield and purity while minimizing side reactions.

Reaction Mechanism: S-Alkylation of 4-Mercaptopyridine

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of 4-mercaptopyridine (also known as pyridine-4-thiol) by a suitable base to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of 1,2-dibromoethane, displacing a bromide ion and forming the desired carbon-sulfur bond.

Key mechanistic considerations include:

  • Thiolate Formation: The pKa of the thiol group in 4-mercaptopyridine is approximately 8.86, indicating that a moderately strong base is required for complete deprotonation.[2][3]

  • Electrophile Reactivity: 1,2-dibromoethane serves as the electrophile. Using it in excess is critical to favor the desired mono-alkylation product over the potential formation of a dimeric by-product (1,2-bis(pyridin-4-yl)disulfane).

  • Solvent Effects: A polar aprotic solvent is ideal as it can solvate the cation of the base without forming strong hydrogen bonds with the nucleophilic thiolate, thus enhancing its reactivity.

SN2_Mechanism Mercapto 4-Mercaptopyridine Thiolate Pyridin-4-thiolate (Nucleophile) Mercapto->Thiolate Base Base (e.g., NaOH) Product This compound Thiolate->Product + 1,2-Dibromoethane Dibromoethane 1,2-Dibromoethane (Electrophile) Byproduct NaBr + H₂O

Sources

Troubleshooting & Optimization

Technical Support Center: Managing 1,2-Dibromoethane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted 1,2-dibromoethane (EDB) from reaction mixtures. We will explore the underlying principles of various purification strategies, offer detailed protocols, and address common challenges encountered in the laboratory.

The Challenge of 1,2-Dibromoethane

1,2-Dibromoethane is a versatile reagent and solvent used in various synthetic applications, from the formation of Grignard reagents to the synthesis of cyclic compounds.[1][2] However, its physical properties and toxicological profile present significant purification challenges. It is classified as a probable human carcinogen, making its complete removal from final products, especially in a drug development context, a critical safety and regulatory requirement.[1][3] Its relatively high boiling point and chemical stability can complicate its separation from desired products.

This guide is structured to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1,2-dibromoethane I should consider for purification?

Understanding the physical properties of 1,2-dibromoethane is the first step in selecting an appropriate removal strategy. Its high density and poor water solubility are often exploited in aqueous workups, while its boiling point is a key parameter for distillative methods.

Table 1: Physical Properties of 1,2-Dibromoethane

Property Value Source(s)
Molecular Formula C₂H₄Br₂ [1][4]
Molar Mass 187.86 g/mol [4][5]
Appearance Colorless liquid, mild sweet odor [1][3]
Boiling Point 131-132 °C [4]
Melting Point 9-10 °C [1][4]
Density 2.18 g/mL at 25 °C [4]
Vapor Density ~6.5 (vs air) [4]
Solubility in Water Slightly soluble (~4 g/L at 20°C) [1][3]

| Vapor Pressure | 11.7 mmHg at 25 °C |[4] |

Q2: What are the primary methods for removing unreacted 1,2-dibromoethane?

There are four main strategies, each with its own advantages and limitations. The optimal choice depends on the specific properties of your desired product and the scale of your reaction.

  • Distillation: Best for thermally stable products with boiling points significantly different from 1,2-dibromoethane.[6]

  • Liquid-Liquid Extraction: Leverages the poor water solubility of 1,2-dibromoethane to wash it out of an organic phase.[7][8]

  • Chromatography: A highly effective method for separating compounds based on polarity, often used when other methods fail.[6][9]

  • Chemical Quenching: Involves reacting the excess 1,2-dibromoethane with a scavenger reagent to convert it into a more easily removable substance.[10]

Q3: When should I choose distillation?

Distillation is a good first choice if your product is thermally stable and its boiling point is at least 30-40 °C different from that of 1,2-dibromoethane (131-132 °C). For high-boiling products, vacuum distillation is necessary to lower the boiling point and prevent decomposition. However, be aware of potential azeotropes, which can make separation by distillation difficult or impossible.[11][12]

Q4: Can I chemically "quench" or "scavenge" unreacted 1,2-dibromoethane?

Yes, this is a viable strategy, particularly on a large scale where distillation or chromatography may be impractical.[10] The goal is to convert the volatile and nonpolar 1,2-dibromoethane into a non-volatile, water-soluble salt. This is typically achieved by reacting it with a potent nucleophile. For example, reacting it with an excess of aqueous sodium thiosulfate or sodium iodide at elevated temperatures can promote a nucleophilic substitution reaction, forming water-soluble byproducts that can be removed in an aqueous workup.

Q5: How can I verify that all the 1,2-dibromoethane has been removed?

Verification is a critical step. Do not rely on a single method.

  • Gas Chromatography (GC) and GC-MS: These are highly sensitive techniques for detecting volatile organic compounds like 1,2-dibromoethane.[7][13][14] This is the gold standard for confirming its absence.

  • ¹H NMR Spectroscopy: The protons in 1,2-dibromoethane appear as a characteristic singlet at approximately 3.6-3.7 ppm. The absence of this peak in the ¹H NMR spectrum of your final product is a good indicator of its removal.

Troubleshooting Guides & Protocols

Decision-Making Workflow for Purification

The following diagram provides a logical workflow for selecting the most appropriate purification strategy.

G start Start: Remove Unreacted 1,2-Dibromoethane (EDB) q1 Is the product thermally stable and does it have a boiling point difference >30°C from EDB (131°C)? start->q1 distillation Consider Fractional Distillation q1->distillation  Yes q2 Is the product soluble in a water-immiscible organic solvent? q1->q2 No   vacuum_dist If product BP > 180°C, use Vacuum Distillation distillation->vacuum_dist verify Verify Removal: GC-MS and/or ¹H NMR distillation->verify vacuum_dist->verify extraction Perform Liquid-Liquid Extraction q2->extraction  Yes q3 Is the product stable to strong nucleophiles/bases? q2->q3 No   extraction->verify quench Consider Chemical Quenching q3->quench  Yes chromatography Use Flash Chromatography q3->chromatography No   quench->verify chromatography->verify

Caption: Decision workflow for selecting a purification method.

Troubleshooting: Ineffective Removal by Aqueous Extraction

Issue: You've performed several aqueous washes, but NMR or GC analysis shows significant 1,2-dibromoethane remaining in your organic layer.

Causality: While 1,2-dibromoethane is poorly soluble in water, it is not completely insoluble. If your product is highly concentrated in the organic layer, the partitioning of 1,2-dibromoethane may still favor the organic phase. Simple water washes may be insufficient.

Solution Protocol: Brine Wash Enhancement

Brine (a saturated aqueous solution of NaCl) reduces the solubility of organic compounds like 1,2-dibromoethane in the aqueous layer, effectively "salting out" the impurity and driving it more completely into the organic phase for subsequent removal by other means, or helping to break emulsions.[15] While counterintuitive for removal, it is a critical step in a proper extraction work-up to prepare the organic layer for drying and concentration. The primary removal is achieved by washing with a solvent in which EDB is soluble.

  • Initial Wash: Perform an initial wash of your organic layer with deionized water as planned.

  • Brine Wash: After removing the initial aqueous layer, add a volume of saturated NaCl solution (brine) equal to about 20-25% of the organic layer volume.

  • Mix and Separate: Gently shake the separatory funnel, remembering to vent frequently.[16] Allow the layers to separate completely.

  • Dry and Concentrate: Drain the aqueous brine layer. Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter and concentrate the solvent under reduced pressure.

  • Verification: Re-analyze the concentrated product by GC or NMR to assess the purity.

Troubleshooting: Co-elution of 1,2-Dibromoethane in Flash Chromatography

Issue: During flash chromatography, the 1,2-dibromoethane elutes at the same time as your desired product.

Causality: 1,2-Dibromoethane is relatively nonpolar. If your product has a similar polarity, they will have similar retention factors (Rf) in a given solvent system, leading to poor separation.

Solution Protocol: Optimizing Chromatographic Separation

The key is to find a solvent system that maximizes the difference in Rf (ΔRf) between your product and 1,2-dibromoethane.

  • TLC Analysis: On a single TLC plate, spot your crude mixture, a pure standard of your product (if available), and a standard of 1,2-dibromoethane.

  • Solvent Screening: Develop the TLC plate in your current eluent system. Visualize the spots. If they overlap, you need to adjust the solvent system.

    • Goal: Aim for an Rf of ~0.3 for your desired compound, with the 1,2-dibromoethane spot being as far away as possible (ideally at the solvent front, Rf > 0.8).[9][17]

    • Strategy: 1,2-dibromoethane is nonpolar, so it will travel far with nonpolar eluents (like hexane/ethyl acetate mixtures). If your product is more polar, increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) will move your product further from the baseline while the 1,2-dibromoethane remains at or near the solvent front.

  • Alternative Solvents: If hexane/ethyl acetate systems fail, consider other solvent systems like dichloromethane/methanol.[9]

  • Column Chromatography: Once an optimal solvent system is identified via TLC, perform the flash chromatography.[17]

    • Packing: Pack the column with silica gel in the less polar component of your eluent (e.g., hexane).

    • Loading: Dissolve your crude product in a minimal amount of solvent (preferably the eluent or a stronger solvent like dichloromethane) and load it carefully onto the top of the silica bed.[9]

    • Elution: Run the column with the optimized eluent, collecting fractions and monitoring them by TLC to isolate your pure product.

Safety & Waste Disposal

Critical Safety Information: 1,2-Dibromoethane is a toxic, probable human carcinogen that can be absorbed through the skin.[1][3][18]

  • Handling: Always handle 1,2-dibromoethane in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[19][20]

  • Exposure: In case of skin contact, immediately wash the affected area with soap and water.[20] If inhaled, move to fresh air immediately.[20] Seek medical attention for any significant exposure.

Waste Disposal:

  • Contaminated Waste: All waste containing 1,2-dibromoethane, including reaction residues, contaminated solvents from extraction and chromatography, and used pipette tips, must be disposed of as hazardous waste.[18][21]

  • Labeling: Collect the waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for hazardous waste disposal. Do NOT pour 1,2-dibromoethane waste down the drain.[21]

References

  • Method 8011: 1,2-Dibromoethane and 1,2-Dibrom-3-Chloropropane by Microextraction and Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • 1,2-Dibromoethane Fact Sheet. Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • 1,2-Dibromoethane Standard (1X1 mL) Safety Data Sheet. Inorganic Ventures. [Link]

  • Chemistry Practical Techniques: Solvent Extraction. YouTube. [Link]

  • 1,2-Dibromoethane - Wikipedia. Wikipedia. [Link]

  • 1,2-Dibromoethane | Br(CH2)2Br - PubChem. National Center for Biotechnology Information. [Link]

  • Method and system for removing alkyl halides
  • 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Chemical Properties of 1,2-Dibromoethane-d3. Cheméo. [Link]

  • Flammable Gas Mixture Safety Data Sheet. Airgas. [Link]

  • Preparation and Purification of An Alkyl Halide. Scribd. [Link]

  • Purifying alkyl halides.
  • Azeotropes beginning with D. University of Edinburgh. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • 1,2-dibromoethane - Incident management. GOV.UK. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]

  • 1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), gas chromatography, microextraction. National Environmental Methods Index. [Link]

  • The reaction of 1,2-dibromoethane with alcoholic KOH yields... Filo. [Link]

  • Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]

  • 1,2-Dibromoethane in Drinking-water. World Health Organization (WHO). [Link]

  • Remove Sticky Reagents. Evans Group, Harvard University. [Link]

  • General methods for flash chromatography using disposable columns. ResearchGate. [Link]

  • 1.5: Flash Chromatography. Chemistry LibreTexts. [Link]

  • Method for removing unreacted electrophiles
  • How to set-up a flash chromatography silica column and actually succeed at separation. Org-Lab.com. [Link]

  • Ethane, 1,2-dibromo- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Liquid-Liquid Extraction. University of Richmond Blogs. [Link]

Sources

Handling hygroscopic nature of 4-[(2-Bromoethyl)sulfanyl]pyridine HBr

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability Guide Subject: 4-[(2-Bromoethyl)sulfanyl]pyridine Hydrobromide CAS: 2095409-94-0 (and related salt forms) Support Ticket ID: #TEC-HBR-PYR-001

Introduction: The Nature of the Beast

You are likely encountering issues with This compound HBr , a specialized building block used to introduce the 2-(pyridin-4-ylthio)ethyl motif.

Users frequently report this compound transforming from a white/off-white crystalline solid into a yellow, sticky gum or oil. This is not merely a physical change; it often indicates chemical degradation driven by its hygroscopic nature and the neighboring group participation of the thioether sulfur.

This guide provides the protocols required to maintain the integrity of this reagent, grounded in the mechanistic understanding of alkyl halide and thioether chemistry.

Module 1: Storage & Environmental Control (The "Before" Phase)

The Core Problem: Hydrobromide (HBr) salts are notoriously hygroscopic. When this specific molecule absorbs water, two things happen:[1]

  • Acidification: The salt dissociates, creating a localized hydrobromic acid environment (

    
    ).
    
  • Autocatalysis: The moisture promotes the nucleophilic attack of the sulfur atom onto the adjacent carbon, leading to degradation (see Module 4).

Storage Protocol
  • Temperature: Store at -20°C . Cold retards the kinetics of the intramolecular cyclization.

  • Atmosphere: Strictly Argon or Nitrogen . Argon is preferred as it is heavier than air and blankets the solid.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.

Desiccation Workflow

Do not rely on the supplier's packaging once opened.

StorageProtocol Start Received Compound (White Solid) Check Check Seal integrity Start->Check Aliquot Aliquot into Single-Use Vials Check->Aliquot If Bulk Desiccator Vacuum Desiccator (P2O5 or KOH pellets) Check->Desiccator If Small Scale Aliquot->Desiccator Freezer Store at -20°C Desiccator->Freezer Under Argon

Figure 1: Optimal storage workflow to prevent moisture-induced degradation.

Module 2: Handling & Weighing (The "During" Phase)

Critical Warning: This compound is a sulfur mustard analog (nitrogen-modified). While the pyridine ring reduces the nucleophilicity of the sulfur compared to mustard gas, the potential for blistering or toxicity remains high. Do not inhale dust.

Weighing Strategies
MethodRecommended ForProtocol
Glovebox Best Practice Weigh inside an N2/Ar atmosphere. This is the only way to guarantee 0% hydrolysis.
Speed-Weighing Routine Use1. Tare vial with cap. 2. Add solid quickly in air. 3. Cap immediately. 4. Weigh. Do not leave open on the balance.
Schlenk Transfer High PrecisionUse a solid addition funnel under positive inert gas flow.
Solvent Compatibility
  • Avoid: Water, Methanol, Ethanol (unless using immediately). Protic solvents solvate the bromide ion, encouraging the formation of the reactive sulfonium intermediate.

  • Preferred: DMF, DMSO, Acetonitrile (Dry).

Module 3: Troubleshooting & Recovery (The "After" Phase)

Issue: "My solid has turned into a yellow oil/goo."

Diagnosis: The "goo" is likely a mixture of:

  • Hydrated HBr salt (deliquescence).

  • Hydrolysis products (Alcohol derivative).

  • Polymerized material (via intermolecular alkylation).

Recovery Decision Tree:

  • Check Purity (LC-MS/NMR): Dissolve a small amount in DMSO-d6.

    • If pure but wet: The peaks are sharp, but water signal is huge.

    • If degraded: You will see multiple methylene triplets and potentially a shift in the pyridine ring protons.

  • The Drying Attempt (Only if chemically pure):

    • Place the oil in a flask.

    • Add Toluene or Benzene (azeotrope carrier).

    • Rotary evaporate to remove water azeotropically.

    • Place under high vacuum (< 1 mbar) over

      
       for 24 hours.
      
    • Result: If it solidifies, it is salvaged. If it remains an oil, degradation has likely lowered the melting point permanently. Discard as hazardous waste.

Module 4: The Science (Mechanistic Insight)

Why is this specific molecule so sensitive? It possesses a "neighboring group" capable of intramolecular attack.

Pathway A: Episulfonium Formation (The Mustard Mechanism) Even though the pyridine ring is electron-withdrawing (making the sulfur less nucleophilic), moisture solvates the Bromide leaving group. The sulfur atom can attack the


-carbon, displacing the bromide to form a transient episulfonium ion .

Pathway B: Hydrolysis Water attacks the episulfonium ion (or the carbon directly), opening the ring to form the alcohol. This releases HBr, which further acidifies the sample, pulling in more moisture (hygroscopicity loop).

Degradation cluster_0 The 'Yellow Goo' Cycle Compound This compound HBr (Intact Reagent) Intermediate Episulfonium Ion (Highly Reactive Electrophile) Compound->Intermediate  Intramolecular Attack (Loss of Br-) Moisture Moisture (H2O) Moisture->Intermediate Solvates Br- Product Hydrolysis Product (Alcohol + HBr) Intermediate->Product  Attack by H2O Polymer Oligomers/Goo (Intermolecular Alkylation) Intermediate->Polymer  Attack by S of another molecule

Figure 2: The mechanistic pathway of degradation triggered by moisture.

Frequently Asked Questions (FAQ)

Q1: Can I use the compound if it has clumped but is not yet a liquid? A: Yes, but assume the stoichiometry is off. The clumps are likely hydrated. If your reaction is sensitive to acid (HBr), add a scavenger (like DIPEA or


) slightly in excess.

Q2: How do I calculate the exact MW if it's wet? A: You cannot guess. Perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the weight % purity. Adjust your reaction loading based on this effective mass.

Q3: Is the "yellowing" reversible? A: No. The color change typically comes from trace conjugated impurities or oxidation of the sulfur. If the purity is >90%, use it. If <90%, recrystallize from dry Ethanol/Ether (if stable) or discard.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying hydrobromide salts).

  • Modena, G., & Scorrano, G. (1973). "The Mechanism of Anchimeric Assistance in the Solvolysis of Alkyl Halides." The Chemistry of the Thiol Group.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound HBr. (Hazard identification and storage recommendations).

  • Masson, S. (1990). "Neighboring Group Participation by Sulfur." Phosphorus, Sulfur, and Silicon and the Related Elements. (Detailed kinetics of 2-haloethyl sulfide hydrolysis).

Sources

Technical Support Center: Purification of 4-[(2-Bromoethyl)sulfanyl]pyridine Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-[(2-Bromoethyl)sulfanyl]pyridine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude product. The synthesis of thioethers, such as this compound, often involves nucleophilic substitution reactions which can generate a predictable set of byproducts.[1][2]

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the specific synthetic route, but typically arises from starting materials, side-reactions, or subsequent degradation. Key impurities to anticipate include:

  • Unreacted Starting Materials: Residual 4-mercaptopyridine and the alkylating agent (e.g., 1,2-dibromoethane).

  • Oxidation Products: 4-Mercaptopyridine is susceptible to oxidation, forming a disulfide byproduct (4,4'-dipyridyl disulfide). The thioether product itself can be oxidized to the corresponding sulfoxide and sulfone under certain conditions.[3]

  • Over-alkylation/Side-products: The pyridine nitrogen can be alkylated, leading to the formation of a quaternary pyridinium salt.

  • Solvent Residues: Residual solvents from the reaction and initial work-up (e.g., DMF, THF, Dichloromethane).

Table 1: Common Impurities and Their Characteristics

Impurity NameProbable SourceKey Differentiating PropertyRecommended Removal Method
4-MercaptopyridineUnreacted Starting MaterialAcidic thiol proton; basic pyridine nitrogenAcid-base extraction; Chromatography
1,2-DibromoethaneUnreacted Starting MaterialNeutral, non-polarExtraction; Chromatography; Distillation
4,4'-Dipyridyl disulfideOxidation of Starting MaterialBasic pyridine nitrogens; less polar than thiolChromatography
4-[(2-Bromoethyl)sulfinyl]pyridine (Sulfoxide)Product OxidationSignificantly more polar than the thioetherChromatography
N-alkylated Pyridinium SaltSide-ReactionIonic salt, highly polarAqueous extraction (wash)

Section 2: Initial Work-up & Liquid-Liquid Extraction Strategies

An effective liquid-liquid extraction is the most critical first step to significantly reduce the impurity load before proceeding to more resource-intensive methods like chromatography. The basicity of the pyridine ring is the key handle for a highly selective separation.

Q2: My reaction is complete. What is the best general-purpose extraction protocol for an initial clean-up?

A2: An acid-base extraction is exceptionally effective. This process selectively pulls your basic product into an aqueous layer, leaving neutral organic impurities behind. The product is then recovered by basifying the aqueous layer and re-extracting.

Experimental Protocol 1: Acid-Base Liquid-Liquid Extraction
  • Quench and Dilute: Quench the reaction mixture as per your synthetic protocol (e.g., with water or ice) and dilute it with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).[4][5]

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Extract the organic layer with 1M hydrochloric acid (HCl) (3 x volumes). The protonated pyridine product will move into the aqueous layer.

    • Causality: The basic nitrogen of the pyridine ring is protonated by the acid (pKa of pyridine is ~5.2), forming a water-soluble pyridinium salt.[6] Neutral impurities, such as unreacted 1,2-dibromoethane and solvent, will remain in the organic layer.

  • Isolate Aqueous Layer: Combine the acidic aqueous layers. The original organic layer can now be discarded, as it contains the neutral impurities.

  • Basify: Cool the combined aqueous layer in an ice bath and carefully add a base, such as 5M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is > 9. This deprotonates the pyridinium salt, regenerating the neutral, water-insoluble free-base product.

  • Back-Extraction: Extract the now basic aqueous solution with fresh ethyl acetate or DCM (3 x volumes). Your purified product will now be in the organic layer.

  • Final Wash and Dry: Combine the organic layers and wash with brine (1 x volume) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, product.[7]

G cluster_0 Phase Separation crude Crude Reaction Mixture (in Organic Solvent) sep1 Separatory Funnel crude->sep1 acid_wash Wash with 1M HCl sep1->acid_wash Step 1 org_impurities Organic Layer (Neutral Impurities) acid_wash->org_impurities aq_product Aqueous Layer (Protonated Product) acid_wash->aq_product sep2 Separatory Funnel (Aqueous Layer) aq_product->sep2 basify Add Base (NaOH) until pH > 9 sep2->basify Step 2 back_extract Extract with Ethyl Acetate basify->back_extract Step 3 final_org Final Organic Layer (Purified Product) back_extract->final_org final_aq Final Aqueous Layer (Salts) back_extract->final_aq dry Dry (Na₂SO₄), Filter, Concentrate final_org->dry pure_product Purified Product dry->pure_product

Caption: Workflow for Acid-Base Extraction.

Section 3: Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography is the definitive method for achieving high purity by separating compounds based on their differential adsorption to a stationary phase.[8]

Q3: How do I select the optimal solvent system (eluent) for my column?

A3: The best practice is to first develop a separation method using Thin Layer Chromatography (TLC).[9]

  • TLC Analysis: Dissolve a small amount of your crude product in a solvent like DCM. Spot it on a silica gel TLC plate and develop it in various solvent systems.

  • Solvent Polarity: Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 80:20, 50:50).

  • Target Rf: The ideal eluent system is one that moves your desired product to a Retention Factor (Rf) value of 0.25 - 0.35 . This Rf value generally ensures that the compound will elute from a flash column in a reasonable number of column volumes without excessive band broadening.

Table 2: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemPolarityComments
Hexane / Ethyl AcetateLow to HighExcellent general-purpose system. Good for separating moderately polar compounds.[10][11]
Dichloromethane / MethanolMedium to HighUse for more polar compounds. DCM helps with solubility.
Hexane / Diethyl EtherLow to MediumOffers different selectivity compared to ethyl acetate.
Q4: My compound is streaking on the TLC plate and I'm getting poor separation on the column. What is happening?

A4: Streaking is a common issue with basic compounds like pyridines on standard silica gel. Silica gel is inherently acidic due to surface silanol groups (Si-OH), which can strongly and irreversibly bind to your basic product. This leads to poor peak shape and recovery.

Solution: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (TEA) or pyridine in your solvent system.[12] This neutralizes the acidic sites on the silica, allowing your compound to travel smoothly through the column.

Experimental Protocol 2: Flash Column Chromatography with Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder (this is called "dry loading"). Carefully add the dry powder to the top of the packed column. Dry loading prevents band broadening and improves resolution.

  • Elution: Begin eluting the column with the low-polarity eluent.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% EtOAc to 20% EtOAc) to move the compounds down the column. Monitor the elution using a UV lamp (if your compounds are UV-active) or by collecting fractions and analyzing them by TLC.

  • Fraction Collection: Collect the fractions containing your pure product, combine them, and remove the solvent under reduced pressure.

G cluster_fractions Separation & Collection start Crude Product (Dry Loaded on Silica) column Column Top Silica Gel Stationary Phase Column Outlet start->column:top imp1 Fraction 1-5 (Non-polar Impurity) column:bot->imp1 Low Polarity eluent Eluent Reservoir (e.g., Hexane:EtOAc + 1% TEA) eluent->column:top Gradient Elution (Increasing Polarity) product Fraction 6-12 (Pure Product) imp1->product Medium Polarity imp2 Fraction 13-18 (Polar Impurity) product->imp2 High Polarity analysis TLC Analysis of Fractions product->analysis combine Combine Pure Fractions analysis->combine concentrate Concentrate Under Vacuum combine->concentrate final_product High Purity Product concentrate->final_product

Caption: Workflow for Flash Column Chromatography.

Section 4: Alternative Purification Methods

Q5: My product is a solid and appears to be mostly pure after extraction. Is chromatography always necessary?

A5: Not necessarily. If your product is a solid and you have one major, less-soluble impurity, recrystallization can be a highly efficient and scalable alternative to chromatography.[13] The key is finding a solvent or solvent pair in which your product is highly soluble when hot but poorly soluble when cold, while the impurities remain in solution.[14]

Brief Protocol for Recrystallization:

  • Dissolve the crude solid in the minimum amount of a suitable boiling solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the mixture.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 5: Purity Assessment & Safety

Q6: How do I confirm the final purity and identity of my this compound?

A6: A combination of analytical techniques is required to definitively assess purity and confirm the structure.[15][16]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. A "clean" spectrum will show sharp peaks corresponding to all expected protons and carbons, with integrations matching the theoretical values. The absence of unexpected peaks indicates high purity.[17]

  • Mass Spectrometry (MS) or LC-MS: This confirms the molecular weight of your compound. LC-MS is particularly useful as it can separate and identify minor impurities, providing a quantitative purity value.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a precise measurement of purity, often expressed as a percentage area of the main peak.[18]

Q7: What are the primary safety concerns when handling this compound?

A7: this compound and its hydrobromide salt should be handled with care. Based on data for analogous bromo-pyridine compounds, potential hazards include:

  • Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.[19]

  • Irritation: Causes skin and serious eye irritation.[20]

  • Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22]

Always consult the specific Safety Data Sheet (SDS) for the most accurate and up-to-date safety information.

References

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 4-[(2-Bromoethyl)sulfanyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry of 4-[(2-Bromoethyl)sulfanyl]pyridine: A Comparative Analysis of Predicted Fragmentation Patterns

Introduction

This compound is a bifunctional molecule of interest in synthetic chemistry, particularly in the development of novel ligands and pharmaceutical intermediates.[1] Its structure, featuring a pyridine ring, a flexible ethyl linker, a sulfur atom, and a reactive bromo group, presents a unique challenge and opportunity for structural elucidation via mass spectrometry. Understanding its fragmentation behavior is critical for reaction monitoring, impurity profiling, and metabolite identification in drug development and materials science.

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of this compound under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. In the absence of published experimental spectra for this specific molecule, this guide leverages established fragmentation principles and comparative data from structurally analogous compounds to construct a robust predictive model. We will explore the causal mechanisms behind bond cleavages, compare the resulting fragmentation spectra, and provide detailed experimental protocols for researchers seeking to perform this analysis.

Comparing Ionization Techniques: EI vs. ESI

The choice of ionization technique is paramount as it dictates the extent of fragmentation and the type of structural information obtained.

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[2] This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is a "fingerprint" rich in structural detail, ideal for library matching and elucidating the core structure of unknown compounds.[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[4] It imparts minimal excess energy, typically resulting in an abundant signal for the intact protonated molecule, [M+H]⁺.[5] Fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS), which allows for targeted structural analysis of specific precursor ions.

Predicted Fragmentation Pattern under Electron Ionization (EI-MS)

Under EI conditions, the this compound molecular ion (M⁺˙) is expected to be energetically unstable and undergo several competing fragmentation reactions. The presence of bromine will be readily identifiable by a characteristic M and M+2 isotope pattern with a nearly 1:1 intensity ratio.

A primary and highly favorable fragmentation pathway involves the cleavage of the C-Br bond, which is the weakest bond in the aliphatic chain. This results in the loss of a bromine radical (•Br).

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage at Sulfur: The sulfur atom can stabilize an adjacent radical, promoting cleavage of the S-CH₂ bond.

  • Loss of Bromine Radical: The facile loss of the bromine radical is a dominant pathway for bromoalkanes, leading to a stable carbocation.[2]

  • Formation of a Cyclic Sulfonium Ion: Intramolecular cyclization can occur, leading to the formation of a stable thiiranium or other cyclic ions.

  • Pyridine Ring Fragmentation: The stable pyridine ring is likely to fragment only after initial losses from the side chain.

Proposed EI Fragmentation Scheme

EI_Fragmentation M [C₇H₈BrNS]⁺˙ m/z 217/219 Molecular Ion F1 [C₇H₈NS]⁺ m/z 138 M->F1 - •Br F3 [C₂H₄Br]⁺ m/z 107/109 M->F3 α-cleavage F2 [C₅H₄NS]⁺ m/z 110 F1->F2 - C₂H₄ F4 [C₅H₅N]⁺˙ m/z 79 F2->F4 - CS

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Predicted EI Fragments
m/z (Mass-to-Charge Ratio) Proposed Ion Structure Interpretation Key Structural Feature Confirmed
217/219[C₇H₈BrNS]⁺˙Molecular Ion (M⁺˙)Complete molecule, presence of Bromine
138[C₇H₈NS]⁺[M-Br]⁺Loss of bromine atom from the ethyl chain
110[C₅H₄NS]⁺[M-Br-C₂H₄]⁺Subsequent loss of ethylene from the [M-Br]⁺ ion
107/109[C₂H₄Br]⁺Bromoethyl cationCleavage of the sulfur-ethyl bond
79[C₅H₅N]⁺˙Pyridine radical cationFragmentation of the mercaptopyridine ion

Predicted Fragmentation Pattern under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, the molecule will readily protonate, likely on the basic pyridine nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 218/220. This ion will be the base peak in the full scan MS1 spectrum. Tandem MS (MS/MS) analysis via Collision-Induced Dissociation (CID) of this precursor ion is required to elicit structural information.

The fragmentation of the protonated species is driven by different mechanisms than EI, often involving charge-remote fragmentations or rearrangements.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Neutral Loss of HBr: A common pathway for protonated bromoalkanes is the elimination of a neutral hydrogen bromide molecule.

  • Formation of a Cyclic Episulfonium Ion: The sulfur atom's lone pair can attack the carbon bearing the bromine, displacing Br⁻ and forming a three-membered ring. This is a well-documented reaction for bromoethyl sulfides.[6] This cyclic ion can then undergo further fragmentation.

  • Cleavage of the S-Ethyl Bond: Loss of the entire bromoethyl group as a neutral species or charged fragment.

Proposed ESI-MS/MS Fragmentation Scheme

ESI_Fragmentation M_H [C₇H₉BrNS]⁺ m/z 218/220 [M+H]⁺ Precursor Ion F1_ESI [C₇H₈N S]⁺ m/z 137 (Cyclic or vinyl) M_H->F1_ESI - HBr F2_ESI [C₅H₆NS]⁺ m/z 112 M_H->F2_ESI - C₂H₃Br (bromoethene)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z) Product Ion (m/z) Proposed Ion Structure Interpretation (Neutral Loss) Key Structural Feature Confirmed
218/220137[C₇H₈NS]⁺Loss of HBrConfirms bromoethyl moiety
218/220112[C₅H₆NS]⁺Loss of bromoethene (C₂H₃Br)Cleavage of the S-C bond and rearrangement

Experimental Protocols

To validate these predictions, rigorous and well-defined experimental procedures are necessary. The following protocols provide a starting point for analysis.

Protocol 1: GC-MS for EI Fragmentation Analysis

This method is suitable for analyzing the volatile, thermally stable neutral form of the compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like Dichloromethane or Ethyl Acetate.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL.

  • GC-MS Instrument Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: 40-400 amu.

Protocol 2: LC-MS/MS for ESI Fragmentation Analysis

This method is ideal for analyzing the compound without requiring high volatility and for controlled fragmentation studies.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in Methanol.

    • Dilute to a final concentration of 1 µg/mL in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). The formic acid is crucial for promoting protonation.[4]

  • LC-MS/MS Instrument Parameters:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 450°C.

    • MS1 Scan Range: 100-500 m/z.

    • MS/MS: Isolate the precursor ion (m/z 218/220) and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Workflow for Spectroscopic Characterization

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Synthesize or Procure This compound Purify Purify via Chromatography (if necessary) Prep->Purify Dissolve Dissolve in Appropriate Solvent (DCM for GC, MeOH/H₂O for LC) Purify->Dissolve GCMS GC-MS Analysis (EI Mode) - Obtain fragmentation fingerprint Dissolve->GCMS LCMS LC-MS/MS Analysis (ESI Mode) - Identify [M+H]⁺ - Perform CID Dissolve->LCMS Interpret Compare Experimental Spectra with Predicted Patterns GCMS->Interpret LCMS->Interpret Structure Confirm Fragment Structures (High-Resolution MS if available) Interpret->Structure Report Final Structural Confirmation and Reporting Structure->Report

Caption: General workflow for the mass spectrometric analysis of the target compound.

Conclusion

This guide presents a detailed, predictive comparison of the EI and ESI-MS fragmentation patterns for this compound. While EI-MS is expected to yield a complex fingerprint dominated by the loss of the bromine atom and subsequent side-chain cleavages, ESI-MS/MS provides a more controlled analysis starting with the protonated molecular ion, with key fragments arising from the neutral loss of HBr. The provided protocols offer a robust framework for obtaining experimental data to confirm these predictions. A thorough understanding of these fragmentation pathways is indispensable for any researcher utilizing mass spectrometry to identify or characterize this compound and its derivatives in complex mixtures.

References

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-517. [Link]

  • de Petris, G., et al. (1999). Ethylene bromonium and 1-bromoethyl cations and their neutral and anionic counterparts: a tandem mass spectrometry study of dissociations and gas phase redox reactions. Journal of the Chemical Society, Perkin Transactions 2, 2467-2473. [Link]

  • PubChem. (n.d.). (1-Bromoethyl)benzene. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Abbas, S. Y., El-Bayouki, K. A., & Basyouni, W. M. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 19(5), 1079. [Link]

  • PubChemLite. (2025). This compound hydrobromide (C7H8BrNS). Université du Luxembourg. Retrieved February 23, 2026, from [Link]

  • Cappellin, L., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of Mass Spectrometry, 48(3), 333-342. [Link]

  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved February 23, 2026, from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Domínguez, E., et al. (2003). Gas chromatography/mass spectrometric study of non-commercial C-4-substituted 1,4-dihydropyridines and their oxidized derivatives. Journal of Mass Spectrometry, 38(11), 1167-1175. [Link]

  • ChemRxiv. (2025). Ionization Mass Spectrometry Analytes based on Molecular Fingerprints and Cumulative Neutral. [Link]

  • PubChem. (n.d.). 4-(2-Bromoethyl)pyridine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2026). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

  • ResearchGate. (n.d.). Selected examples of useful pyridine derivatives with sulfur-containing functional groups. Retrieved February 23, 2026, from [Link]

  • Shapiro, R. H., & Jenkins, T. F. (1969). Evidence for anchimeric assistance in the expulsion of bromine from ring-substituted β-phenylethyl bromides: When is a simple cleavage a rearrangement?. Organic Mass Spectrometry, 2(8), 771-782. [Link]

  • Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (2025). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. [Link]

Sources

HPLC retention time comparison of pyridine sulfide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) of Pyridine Sulfide Derivatives: A Comparative Analysis of Retention Behavior

Introduction

Pyridine sulfide derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials.[1] Their unique chemical architecture, combining the basic nitrogen of the pyridine ring with the versatile chemistry of a sulfur linkage (e.g., thiol, sulfide, sulfoxide, sulfone), imparts a range of physicochemical properties that are critical to their biological activity and application. However, these same properties present distinct challenges for analytical chemists, particularly in developing robust and selective High-Performance Liquid Chromatography (HPLC) methods for their separation and quantification.

The inherent basicity of the pyridine moiety (pKa typically around 5.2-6.0) can lead to undesirable peak tailing due to strong interactions with residual silanol groups on common silica-based stationary phases.[2][3] Furthermore, the diversity of the sulfur group's oxidation state and the overall molecular structure introduces subtle differences in polarity and hydrophobicity that demand careful optimization of chromatographic conditions to achieve adequate resolution.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the HPLC retention behavior of pyridine sulfide derivatives. We will move beyond a simple listing of methods to explore the underlying mechanisms that govern their separation. By understanding the interplay between analyte structure, stationary phase chemistry, and mobile phase composition, researchers can develop logical, efficient, and robust analytical methods. We will present supporting experimental data and protocols to provide a practical framework for method development and optimization.

Part 1: Mechanistic Foundations of Separation

A successful separation is not achieved by chance, but through a deliberate application of chromatographic principles. The retention of pyridine sulfide derivatives in reversed-phase HPLC is primarily governed by a combination of analyte properties and their interaction with the stationary and mobile phases.

Key Analyte Physicochemical Properties
  • Hydrophobicity (LogP): In reversed-phase chromatography, retention is primarily driven by the hydrophobic partitioning of the analyte between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. The octanol-water partition coefficient (logP) is an excellent indicator of this property. A higher logP value generally corresponds to greater hydrophobicity and, consequently, a longer retention time. For instance, pyridine itself is quite polar with a logP of ~0.65, while the addition of larger, nonpolar groups will increase this value and enhance retention.[4]

  • Ionization State (pKa): The basic nitrogen atom in the pyridine ring is readily protonated at acidic pH. Most pyridine derivatives have a pKa between 5 and 6.[2] When the mobile phase pH is two units below the pKa, the molecule will exist predominantly in its protonated, cationic form. This charged form is highly polar and exhibits significantly less retention on a nonpolar C18 stationary phase. Conversely, at a pH two units above the pKa, the molecule is in its neutral, more hydrophobic form, leading to increased retention. Controlling the mobile phase pH is therefore the most critical tool for manipulating the retention time of these compounds.[2][5]

  • Molecular Shape and Planarity: The three-dimensional structure of a molecule influences its ability to interact with the stationary phase. Studies on related polycyclic aromatic sulfur heterocycles (PASHs) have shown that more planar, linear molecules with higher length-to-breadth ratios tend to have stronger interactions with the alkyl chains of C18 phases, resulting in longer retention.[6][7] Non-planar structures can have reduced contact with the stationary phase, leading to earlier elution.

  • π-Electron System: The aromatic pyridine ring and potentially other aromatic substituents provide sites for π-π interactions. These interactions become particularly important when using stationary phases containing phenyl or biphenyl functionalities, which can offer alternative selectivity compared to traditional alkyl phases.[8] The sulfur atom itself, especially in sulfoxide and sulfone forms, contains π-bonds and can contribute to these dipole and π-π interactions.[8]

The Role of the Stationary Phase

The choice of stationary phase is a powerful tool for altering selectivity—the relative separation of two analytes.

  • C18 (Octadecylsilane): The workhorse of reversed-phase HPLC, C18 columns separate primarily based on hydrophobicity. However, their silica backbone contains residual silanol groups (Si-OH) which are acidic and can cause severe peak tailing with basic compounds like pyridines through secondary ionic interactions. Modern, high-purity, end-capped C18 columns significantly reduce this effect but may not eliminate it entirely.[2]

  • Phenyl Phases: These columns have phenyl groups bonded to the silica surface. They provide a mixed-mode separation mechanism, retaining compounds through both hydrophobic interactions and π-π interactions with electron-rich aromatic analytes. This can provide unique selectivity for pyridine derivatives.

  • Biphenyl Phases: Biphenyl columns offer an even greater degree of π-π interaction capability compared to standard phenyl phases. They have shown exceptional utility for enhancing the retention of compounds containing sulfone or sulfoxide groups, which possess dipole moments and π-bonds.[8] This makes them an excellent choice for separating pyridine sulfide derivatives with varying oxidation states.

The Influence of the Mobile Phase
  • Organic Modifier (Acetonitrile vs. Methanol): The type and concentration of the organic solvent in the mobile phase control the overall elution strength. Acetonitrile and methanol are the most common choices. Changing from one to the other can alter selectivity because they have different properties that can change the elution order.[2] Decreasing the amount of organic solvent increases the retention time of all compounds.[2]

  • pH and Buffering: As discussed, pH is critical. To ensure a stable pH and reproducible retention times, a buffer should always be used. Phosphate and acetate buffers are common, but for mass spectrometry (MS) compatibility, volatile buffers like ammonium formate or ammonium acetate are required. It is crucial to operate within the stable pH range of the column, typically pH 2 to 8 for standard silica-based columns.[2]

Part 2: A Comparative Experimental Design

To illustrate these principles, we designed an experiment to compare the retention behavior of four representative pyridine sulfide derivatives across three common reversed-phase columns.

Hypothetical Analytes:

  • Pyridine-2-thiol (P2T): A simple mercaptan derivative.

  • 4-(Phenylthio)pyridine (PTP): A derivative with an additional phenyl ring, increasing hydrophobicity.

  • 4-(Phenylsulfinyl)pyridine (PSOP): The sulfoxide derivative of PTP. Sulfoxides are more polar than their sulfide counterparts.

  • 4-(Phenylsulfonyl)pyridine (PSNP): The sulfone derivative of PTP. Sulfones are typically the most polar in this series.

Experimental Protocol

1. Instrumentation:

  • Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Agilent ChemStation software for data acquisition and analysis.

2. Columns:

  • Column 1 (C18): ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Column 2 (Phenyl): Pinnacle DB Phenyl, 4.6 x 150 mm, 5 µm

  • Column 3 (Biphenyl): Pinnacle DB Biphenyl, 4.6 x 150 mm, 5 µm[8]

3. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (18.2 MΩ·cm, from a Milli-Q system)

  • Ammonium Acetate (LC-MS grade)

  • Acetic Acid (LC-MS grade)

4. Standard Solution Preparation:

  • Prepare individual stock solutions of P2T, PTP, PSOP, and PSNP at 1.0 mg/mL in methanol.

  • Prepare a mixed working standard solution containing all four analytes at a final concentration of 25 µg/mL by diluting the stock solutions in a 50:50 mixture of water and methanol.

5. HPLC Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.5 with acetic acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 80% B

    • 12-14 min: 80% B

    • 14-14.1 min: 80% to 20% B

    • 14.1-18 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: 254 nm

Part 3: Comparative Analysis of Retention Data

The following table summarizes the expected retention times for our four model compounds on the three different stationary phases. These values are logically derived from the chromatographic principles discussed previously.

Table 1: Expected HPLC Retention Times (in minutes) of Pyridine Sulfide Derivatives on Various Stationary Phases

AnalyteStructureC18PhenylBiphenyl
P2T Pyridine-2-thiol3.84.14.3
PSOP 4-(Phenylsulfinyl)pyridine6.57.29.8
PSNP 4-(Phenylsulfonyl)pyridine7.17.911.5
PTP 4-(Phenylthio)pyridine9.29.510.8
Discussion of Results

1. Retention on the C18 Column (Baseline Hydrophobicity): On the standard C18 column, the elution order is primarily dictated by hydrophobicity.

  • P2T elutes first as it is the most polar and least hydrophobic compound.

  • The addition of the phenyl ring makes PTP , PSOP , and PSNP significantly more retained than P2T.

  • Within the phenyl-substituted series, the unoxidized sulfide PTP is the most hydrophobic and therefore the last to elute.

  • The oxidation of the sulfur atom to a sulfoxide (PSOP ) and then to a sulfone (PSNP ) increases the polarity of the molecule, leading to progressively shorter retention times compared to PTP. This is the expected elution order based purely on hydrophobic interactions.

2. The Impact of the Phenyl Column (Introducing π-π Interactions): Switching to the Phenyl column introduces π-π interactions as a secondary retention mechanism.

  • All compounds, being aromatic, show a slight increase in retention time compared to the C18 column.

  • The relative elution order remains the same as on the C18 column. This indicates that for these specific compounds, the additional π-π interactions offered by the phenyl phase are not strong enough to overcome the dominant hydrophobic separation mechanism and alter selectivity significantly.

3. The Biphenyl Column Advantage (Enhanced Retention and Selectivity): The Biphenyl column is where the most dramatic changes are observed, showcasing its unique utility for this class of compounds.

  • All compounds exhibit a marked increase in retention, but the effect is not uniform.

  • Most notably, the retention of the sulfoxide (PSOP ) and sulfone (PSNP ) increases dramatically, so much so that their elution order relative to the sulfide (PTP ) is altered. PSNP is now the most retained compound.

  • This phenomenon is a direct result of the strong dipole and π-π interactions between the electron-rich biphenyl stationary phase and the polar, π-bond-containing sulfone and sulfoxide groups.[8] The Biphenyl phase's ability to engage in these interactions provides a powerful and alternative separation mechanism to simple hydrophobicity. This change in selectivity is invaluable when trying to resolve closely eluting sulfide/sulfone pairs or other isomers.

Workflow for Method Development

The process of developing a robust HPLC method for pyridine sulfide derivatives can be visualized as a logical workflow.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Info Define Analytes (pKa, logP, Structure) Column_Screen Column Screening (C18, Phenyl, Biphenyl) Analyte_Info->Column_Screen Guides choice Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH 3 vs. pH 6) Column_Screen->Mobile_Phase_Screen Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase_Screen->Gradient_Opt Select best combo Temp_Opt Temperature Optimization Gradient_Opt->Temp_Opt Flow_Rate_Opt Flow Rate Adjustment Temp_Opt->Flow_Rate_Opt Validation Method Validation (ICH Guidelines) Flow_Rate_Opt->Validation

Caption: Workflow for HPLC method development for pyridine sulfide derivatives.

Conclusion and Recommendations

The successful HPLC analysis of pyridine sulfide derivatives hinges on a strategic approach that considers the unique physicochemical properties of the analytes. While a standard C18 column provides a good starting point based on hydrophobicity, it is often insufficient to resolve complex mixtures or compounds with subtle structural differences.

Key Recommendations for Researchers:

  • Control the pH: The mobile phase pH is the single most important parameter for controlling the retention of basic pyridine compounds. Use a buffer and adjust the pH to be at least 1.5-2 units away from the analyte's pKa to ensure a consistent ionization state and good peak shape.

  • Screen Multiple Stationary Phases: Do not rely solely on C18. For pyridine sulfide derivatives, especially those containing sulfoxide or sulfone moieties, a Biphenyl column can offer superior retention and alternative selectivity due to enhanced π-π interactions.[8]

  • Address Peak Tailing: If peak tailing persists on modern, end-capped columns, consider using a mobile phase with a low pH (e.g., 2.5-3.0) and a small amount of an additive like trifluoroacetic acid (TFA), or adding a competing base to the mobile phase.[2]

  • Leverage Gradient Elution: For samples containing derivatives with a wide range of polarities, a gradient elution method will be necessary to achieve good resolution for early-eluting compounds while ensuring that late-eluting compounds elute in a reasonable time with sharp peaks.

By applying these principles and systematically exploring the interplay between the analyte, stationary phase, and mobile phase, researchers can develop robust, selective, and reliable HPLC methods for the challenging yet important class of pyridine sulfide derivatives.

References

  • Wilson, W. B., et al. (2016). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. Journal of Chromatography A, 1461, 81-89. [Link]

  • Wilson, W. B., et al. (2016). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. PubMed. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Ruziev, I.Kh., Bebitova, K.E., & Kilicheva, D.M. (2023). INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. Neliti. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfapyridine. PubChem Compound Database. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • Al-Subaie, A. M., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Restek Corporation. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]

  • Atta, F. M., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. SciSpace. [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Ahire, V. V., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • National Food Institute. (2023). Pyridine. [Link]

  • Kochendoerfer, G. (1930). Process for the preparation of sulphur compounds of pyridine.
  • Wikipedia. (n.d.). Pyridine. [Link]

  • Rampler, E., et al. (2021). N‑Alkylpyridinium sulfonates for retention time indexing in reversed‑phase‑liquid chromatography‑mass spectrometry–based metabolomics. mediaTUM. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(1), 299-311. [Link]

  • Ghorai, M. K., & Kumar, A. (2015). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Pyridine. [Link]

  • Atta, F. M., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Egyptian Journal of Chemistry. [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • Zhang, Z., et al. (2020). Analysis of elemental sulfur in sediments by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • de Oliveira, A. P., et al. (2015). Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by an HPLC-DAD method. Analytical Methods, 7(19), 8122-8129. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Database. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[(2-Bromoethyl)sulfanyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment: The "Hidden" Vesicant

Do not treat this compound as a generic organic intermediate. [1]

While 4-[(2-Bromoethyl)sulfanyl]pyridine shares structural features with common pyridines, its 2-bromoethyl sulfide moiety (S-CH₂-CH₂-Br) classifies it structurally as a hemi-sulfur mustard .[1]

The Mechanism of Toxicity (The "Why")

Standard safety protocols fail here because they underestimate the kinetics of alkylation.[1]

  • Anchimeric Assistance: The sulfur atom acts as an internal nucleophile, displacing the bromine to form a highly reactive cyclic episulfonium ion .[1]

  • Biological Target: This episulfonium intermediate is an aggressive electrophile that alkylates DNA (specifically the N7 position of guanine) and proteins.[1]

  • Consequence: This mechanism mimics the action of blister agents (vesicants).[1] Skin contact may result in delayed, non-healing chemical burns, and inhalation of dust/aerosols poses a severe respiratory threat.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. Standard nitrile exam gloves provide insufficient protection against permeation by brominated alkyl sulfides.[1]

ComponentSpecificationScientific Rationale
Hand Protection (Inner) Laminate Film (e.g., Silver Shield® / 4H®)Critical: Nitrile rubber is permeable to halogenated alkyls in <15 mins.[1] Laminate film provides >480 min breakthrough time against small molecule alkylators.[1]
Hand Protection (Outer) Nitrile (5-8 mil) Provides tactile grip and protects the inner laminate glove from physical tears/abrasion.[1] Change immediately upon splash.
Eye/Face Chemical Splash Goggles Safety glasses are inadequate.[1] Vapors/aerosols can bypass side shields.[1] Goggles seal the ocular environment.[1]
Respiratory Fume Hood (Primary) All handling must occur in a certified hood.[1]
Respiratory (Secondary) P100 + OV Cartridge Only required if handling outside a hood (e.g., spill cleanup).[1] OV (Organic Vapor) captures volatiles; P100 captures particulates.[1]
Body Tyvek® Lab Coat (or apron)Cotton lab coats absorb and hold alkylators against the skin.[1] Tyvek provides a non-porous barrier.[1]

Operational Protocol: Step-by-Step

Phase A: Preparation & Engineering Controls[1]
  • Quench Solution Prep: Before opening the vial, prepare a 10% Sodium Thiosulfate (w/v) solution.[1] This is your "chemical fire extinguisher."

    • Chemistry: Thiosulfate (

      
      ) is a soft nucleophile that reacts rapidly with the alkyl bromide, converting it to a non-toxic Bunte salt, preventing DNA alkylation.[1]
      
  • Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up).[1] Tape the edges to prevent shifting.[1]

Phase B: Manipulation (Weighing & Transfer)[1]
  • Solids: If the compound is solid, use a disposable anti-static weighing boat.[1] Do not use a spatula that you intend to reuse without aggressive decontamination.[1]

  • Liquids/Oils:

    • No Needles: Avoid pressurizing vials with needles.[1] The risk of aerosol generation is too high.

    • Positive Displacement: Use a positive displacement pipette or a glass syringe with a Luer lock.[1]

    • Double-Containment: Transport the vial inside a secondary unbreakable container (e.g., a polyethylene jar) when moving from storage to the hood.

Phase C: Decontamination & Disposal

Never dispose of this compound directly into organic waste drums without deactivation.[1]

  • Reaction Vessel: Rinse all glassware with the 10% Sodium Thiosulfate solution prepared in Phase A. Let it soak for 24 hours.

  • Spill Cleanup:

    • Cover spill with thiosulfate-soaked pads.[1]

    • Wait 30 minutes.

    • Collect pads into a hazardous waste bag labeled "Deactivated Alkylating Agents."[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for safe handling.

G Start Start: Handling this compound Risk Risk Assessment: Potential Vesicant / Alkylator Start->Risk PPE_Check PPE Verification: 1. Silver Shield Gloves (Inner) 2. Nitrile Gloves (Outer) 3. Goggles Risk->PPE_Check Hood_Check Engineering Control: Is Fume Hood Certified? PPE_Check->Hood_Check Stop STOP WORK Contact EHS Hood_Check->Stop No Prep Prep Decon Solution: 10% Sodium Thiosulfate Hood_Check->Prep Yes Action Perform Experiment (Over Plastic-Backed Pads) Prep->Action Spill Spill / Contamination? Action->Spill Decon_Spill Apply Thiosulfate Wait 30 mins Spill->Decon_Spill Yes Cleanup Decontaminate Glassware: Soak in Thiosulfate (24hr) Spill->Cleanup No Disposal Disposal: Label as Deactivated Alkylator Decon_Spill->Disposal Cleanup->Disposal

Caption: Operational workflow emphasizing the critical "Go/No-Go" safety checks and the thiosulfate decontamination loop.

References

  • National Institutes of Health (NIH) / PubChem. Compound Summary: 2-Bromoethyl sulfide derivatives.[1] (General toxicity data for sulfur mustard analogs).[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Primary Vesicants (Blister Agents) Safety Guidelines.[1] (Basis for glove selection and exposure limits).[1][2] [Link][1]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals: Deactivation of Alkylating Agents. National Academies Press.[1] (Source for Thiosulfate protocols). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.